N,N-Diphenyl-p-phenylenediamine
Description
Historical Context and Evolution of Substituted p-Phenylenediamines in Industrial and Scientific Applications
Substituted p-phenylenediamines (PPDs) are a class of organic compounds derived from p-phenylenediamine (B122844), an aniline (B41778) derivative. wikipedia.org Initially recognized for their utility in the dye industry, the applications of PPDs have expanded considerably over time. wikipedia.orgnih.gov A significant breakthrough was the discovery of their antioxidant properties, which led to their widespread use in the rubber industry to enhance the durability and longevity of products by protecting them from degradation caused by oxidation and ozone. smolecule.comwikipedia.org
The evolution of substituted PPDs has been driven by the need to optimize performance for specific applications. This has led to the development of various derivatives with different substituent groups that modulate their chemical reactivity, physical properties, and efficacy as antioxidants and antiozonants. sci-hub.se Beyond the rubber industry, PPDs have found applications in polymers, acting as precursors for aramid plastics like Kevlar, and as intermediates in the synthesis of various organic molecules. smolecule.comwikipedia.org
Significance of N,N-Diphenyl-p-phenylenediamine as a Model Compound in Mechanistic Studies of Antioxidants and Antiozonants
DPPD, with its two phenyl groups attached to the nitrogen atoms of p-phenylenediamine, serves as a crucial model compound for investigating the mechanisms of antioxidant and antiozonant action. allenpress.com Its relatively simple and symmetrical structure allows for more straightforward analysis and interpretation of experimental and theoretical results. researchgate.net
Antioxidant Mechanism: As an antioxidant, DPPD functions by donating a hydrogen atom from its N-H group to reactive radical species, thereby neutralizing them and preventing oxidative damage to materials like rubber and oils. smolecule.comkglmeridian.com The resulting DPPD radical is relatively stable and less reactive, thus terminating the radical chain reaction. Studies have shown that the N-H bond dissociation enthalpy (BDE) of DPPD is significantly lower than that of many other antioxidants, making it a highly efficient radical scavenger. kglmeridian.com
Antiozonant Mechanism: The antiozonant activity of DPPD is vital for protecting unsaturated polymers from degradation by atmospheric ozone. kglmeridian.com The proposed mechanism involves the reaction of DPPD with ozone, which is extremely fast. kglmeridian.comresearchgate.net This reaction consumes ozone on the surface of the material, preventing it from attacking the polymer chains. kglmeridian.com The DPPD molecules from the bulk of the material then migrate to the surface to replenish the consumed antioxidant, providing continuous protection. kglmeridian.com It is understood that the effectiveness of PPDs as antiozonants correlates with the ease of formation of their radical cations. researchgate.net
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C18H16N2 |
| Molecular Weight | 260.33 g/mol |
| Appearance | Gray to dark gray powder or flakes |
| Melting Point | 143-145 °C |
| Boiling Point | 220-225 °C at 0.5 mmHg |
| Solubility | Soluble in organic solvents, slightly soluble in alcohol, and almost insoluble in water and petroleum ether. |
Overview of Major Research Trajectories and Knowledge Gaps Pertaining to this compound
Current research on DPPD and other PPDs is multifaceted, addressing both fundamental scientific questions and practical application challenges. smolecule.com
Key Research Trajectories:
Environmental Fate and Transformation: A significant area of research focuses on understanding the environmental occurrence, fate, and transformation products of PPDs. researchgate.netbohrium.comnih.gov Studies have detected PPDs and their quinone derivatives in various environmental compartments, including dust, water, and air particles. nih.govresearchgate.netacs.org
Development of Greener Alternatives: There is a growing interest in developing more environmentally benign antioxidants and antiozonants to replace or supplement existing PPDs. smolecule.com This includes the synthesis of novel PPD derivatives with reduced environmental persistence and toxicity. nih.gov
Advanced Material Applications: Researchers are exploring the use of DPPD and its derivatives in the development of new functional materials, such as conductive polymers and high-performance resins and adhesives. smolecule.com
Mechanistic Elucidation: Further refinement of the mechanistic understanding of how PPDs function as antidegradants continues to be a research focus, utilizing advanced computational and experimental techniques. researchgate.netacs.org
Identified Knowledge Gaps:
Toxicity of Transformation Products: While the toxicity of some PPDs is known, there is a significant lack of data on the environmental and health effects of their numerous transformation products, such as PPD-quinones. researchgate.netnih.gov
Hydrolysis and Persistence: The hydrolysis patterns and environmental persistence of many PPDs under various conditions are not yet fully understood, which is crucial for assessing their long-term environmental impact. acs.org
Exposure Risks: More comprehensive studies are needed to evaluate the risks of human and ecological exposure to PPDs and their derivatives from various sources, including consumer products and environmental contamination. mdpi.comacs.org
Scope and Objectives of the Research Outline
This article provides a focused examination of the chemical compound this compound. The primary objectives are:
To present a clear historical context for the development and use of substituted p-phenylenediamines.
To detail the significance of DPPD as a model compound in the study of antioxidant and antiozonant mechanisms.
To summarize the current key research directions and identify the existing knowledge gaps concerning DPPD.
By adhering to this structured outline, the article aims to deliver a scientifically accurate and informative resource for researchers and professionals interested in the chemistry and application of this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-N,4-N-diphenylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C18H16N2/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKQNCDDHDBAPD-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062340 | |
| Record name | 1,4-Benzenediamine, N,N-diphenyl- | |
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Molecular Weight |
260.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2350-01-8 | |
| Record name | N,N-Diphenyl-p-phenylenediamine | |
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| Record name | N,N-Diphenyl-p-phenylenediamine | |
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| Record name | 1,4-Benzenediamine, N1,N1-diphenyl- | |
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| Record name | 1,4-Benzenediamine, N,N-diphenyl- | |
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| Record name | 4-Aminotriphenylamine | |
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| Record name | N,N-DIPHENYL-P-PHENYLENEDIAMINE | |
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Synthetic Methodologies and Reaction Pathways of N,n Diphenyl P Phenylenediamine
Advanced Synthesis Strategies for N,N-Diphenyl-p-phenylenediamine
Modern synthetic approaches to DPPD focus on efficiency and sustainability, employing advanced catalytic systems and adhering to green chemistry principles.
Catalysis is central to the efficient synthesis of DPPD. The primary industrial route involves the catalytic condensation of hydroquinone (B1673460) with aniline (B41778). smolecule.com This process often utilizes phosphate-based catalysts. smolecule.com Another prominent method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction has become a powerful tool for synthesizing aryl amines with broad substrate scope and functional group tolerance. wikipedia.orgacsgcipr.org The Ullmann condensation, a copper-catalyzed reaction, also serves as a viable, albeit often harsher, alternative for C-N bond formation. wikipedia.orgorganic-chemistry.org
Key catalytic strategies include:
Condensation of Hydroquinone and Aniline: This is a major industrial method. smolecule.com The reaction can be performed in a single step at 180-250°C using phosphoric acid or aniline phosphate (B84403) catalysts. smolecule.com However, a two-step process, where N-phenyl-p-aminophenol is formed first and then reacts with additional aniline, allows for optimized conditions for each stage, leading to higher yields and purity. smolecule.comgoogle.com The first step may run at 300°C for two hours, followed by a second four-hour condensation at the same temperature. smolecule.com
Buchwald-Hartwig Amination: This palladium-catalyzed method couples amines with aryl halides. wikipedia.org The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination. wikipedia.orgacsgcipr.org The choice of phosphine (B1218219) ligands (e.g., triphenylphosphine, diphenylphosphinobinaphthyl (BINAP)) and base (e.g., sodium t-butoxide, cesium carbonate) is critical for high efficiency. wikipedia.orgacsgcipr.org
Ullmann Condensation: This copper-promoted reaction typically requires high temperatures (often over 210°C) and polar solvents. wikipedia.org Modern variations use soluble copper catalysts with ligands like phenanthroline to moderate the reaction conditions. wikipedia.orgacs.org
Table 1: Comparison of Catalytic Methodologies for this compound Synthesis
| Methodology | Catalyst/Reagents | Typical Precursors | Reaction Conditions | Key Characteristics |
|---|---|---|---|---|
| Condensation | Phosphate-based catalysts (e.g., Phosphoric Acid, Trialkyl Phosphates) smolecule.com | Hydroquinone, Aniline smolecule.com | High temperature (180-300°C), Azeotropic water removal smolecule.com | Primary industrial route; can be a one-pot or two-step process for higher yield. smolecule.comgoogle.com |
| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd(OAc)2), Phosphine Ligand, Base (e.g., NaOtBu) acsgcipr.org | Aryl Halide (e.g., 1,4-Dichlorobenzene), Aniline | Moderate temperatures, Inert atmosphere | High efficiency and broad substrate scope. wikipedia.org |
| Ullmann Condensation | Copper catalyst (e.g., CuI), Ligand (e.g., Phenanthroline), Base wikipedia.org | Aryl Halide, Aniline | High temperatures (>200°C), Polar solvents (e.g., DMF) wikipedia.org | A classic method, often requiring harsh conditions; newer ligands have improved the process. wikipedia.orgacs.org |
Efforts to develop environmentally benign synthetic routes for DPPD are a key area of research. These approaches focus on maximizing atom economy, using safer solvents, and employing recyclable catalysts.
Atom Economy: Paired electrochemical methods, which couple reduction and oxidation steps, can achieve high atom economy (over 90%) by minimizing waste. smolecule.com This contrasts with traditional routes that may have lower efficiency. smolecule.com
Solvent-Free and Aqueous Media: An electrochemical synthesis of related p-phenylenediamine (B122844) derivatives has been demonstrated in a water/ethanol mixture, avoiding the use of toxic organic solvents. rsc.org This method uses electricity as a clean oxidant. rsc.org Mechanochemical grinding in a ball mill is another solvent-free approach that can dramatically reduce reaction times. smolecule.com
Energy Efficiency: Electrochemical methods can often be performed at room temperature and atmospheric pressure, offering significant energy savings over high-temperature condensation reactions. rsc.org
Innovation in precursor and reagent systems is crucial for improving the synthesis of DPPD. Research focuses on developing more reactive starting materials and highly efficient catalytic systems.
One strategy involves modifying the precursors to enhance their reactivity. For instance, in Buchwald-Hartwig amination, using aryl triflates, which are easily derived from phenols, can be an effective alternative to aryl halides. researchgate.net
Mechanistic Investigations of this compound Formation
Understanding the reaction mechanisms, kinetics, and thermodynamics is fundamental to optimizing the synthesis of DPPD.
Kinetic and thermodynamic studies provide a quantitative understanding of reaction rates and equilibria. The synthesis of DPPD via condensation is often a two-step process. smolecule.comgoogle.com The first step is the condensation of aniline with hydroquinone to form the intermediate N-phenyl-p-aminophenol. smolecule.comgoogle.com The second step is the subsequent condensation of this intermediate with another molecule of aniline to yield DPPD. smolecule.comgoogle.com
It was discovered that the optimal conditions for these two steps differ, making a single-step process a compromise that limits the maximum yield. google.com Adding the intermediate, N-phenyl-p-aminophenol, to the initial charge of hydroquinone and aniline actually retards the first reaction step, leading to more unreacted hydroquinone or tar formation. google.com This highlights the kinetic complexity and the benefit of a two-step approach where the intermediate can be purified and recycled into the second stage. google.com
In computational studies of p-phenylenediamine polymerization initiated by potassium persulfate, the dimerization step was identified as the rate-limiting step, with a calculated activation energy barrier of 29.2 kcal/mol when initiated by a sulfate (B86663) free-radical. nih.gov
During the oxidation of DPPD, it is transformed into N,N´-diphenyl-p-quinonediimine (DQDI) . researchgate.netacs.org Spectroscopic studies, including Raman and mid-IR, have also identified the formation of a radical cation or semiquinone form of DPPD when it interacts with surfaces like iron oxide. acs.org This semiquinone intermediate is characterized by specific C–N+• and C–C stretching vibrations. acs.org In electrochemical oxidation, DPPD is oxidized to N,N'-diphenyl-p-quinonediimine via a quasi-reversible two-electron process. rsc.org
Derivatization and Functionalization of this compound
The strategic modification of this compound (DPPD) through derivatization and functionalization opens avenues for creating novel molecules with tailored properties for specific applications. These chemical alterations are pivotal in fine-tuning the electronic, physical, and reactive characteristics of the parent compound.
Synthesis of Novel this compound Derivatives for Specific Applications
The core structure of DPPD serves as a versatile scaffold for the synthesis of a wide array of derivatives with enhanced functionalities. These derivatives are designed to meet the demands of advanced materials and technologies.
A notable application of DPPD derivatives is in the field of electrochromic polymers . rsc.org Researchers have successfully synthesized novel poly(amide-imide)s (PAIs) incorporating N,N'-di(4-methoxyphenyl)-N,N'-diphenyl-p-phenylenediamine units. rsc.org The synthesis involves creating a diamine monomer, N,N′-bis(4-aminophenyl)-N,N′-bis(4-methoxyphenyl)-1,4-phenylenediamine, which is then polymerized. rsc.org These resulting polymers exhibit excellent solubility in many organic solvents, allowing them to be cast into flexible and durable films. rsc.org The key feature of these PAI films is their reversible electrochemical oxidation, which is accompanied by distinct color changes from a pale yellow neutral state to yellowish-green and deep-blue oxidized states. rsc.org The incorporation of the modified DPPD unit leads to lower oxidation potentials and enhanced redox and electrochromic stability, making them promising materials for smart windows and displays. rsc.org
Another significant area of application is in organic light-emitting diodes (OLEDs) . A new anthracene (B1667546) derivative, 9,10-bis(3,3′-(N′,N′-diphenyl-(Nnaphthalene- 2-yl)benzene-1,4-diamine) phenyl)anthracene (TANPA), has been synthesized and characterized for its use as a hole injection buffer layer in phosphorescent OLEDs. lookchem.com This material exhibits a high glass transition temperature of 154 °C, which is attributed to the integration of anthracene into the aromatic amino group with triphenylamine (B166846). lookchem.com OLEDs utilizing TANPA as the hole injection and transport layer have demonstrated enhanced operational stability and efficiency due to improved electron-hole charge balance and good thermal stability. lookchem.com
Controlled Chemical Modifications and Their Impact on Reactivity
Controlled chemical modifications of DPPD are crucial for modulating its reactivity and tailoring its properties for specific functions. These modifications often target the amine groups or the aromatic rings.
One common modification is N-substitution , which significantly influences the compound's antioxidant properties. smolecule.com For instance, the reductive alkylation of N-phenyl-p-phenylenediamine with various ketones, such as 2,3-pentanedione (B165514) and 2,5-hexanedione (B30556), yields substituted derivatives. cdnsciencepub.com The reaction with 2,5-hexanedione leads to a ring-closure product, 9,6-Dimethyl-N-(4-anilinopheny1)-pyrrole. cdnsciencepub.com These modifications can enhance the antioxidant and antiozonant effectiveness of the parent compound. cdnsciencepub.comchemneo.com
Electrophilic aromatic substitution reactions are another powerful tool for modifying DPPD derivatives. For instance, the indolo[3,2-b]carbazole (B1211750) system, which can be derived from DPPD through cyclodehydrogenation, readily undergoes electrophilic substitution due to its electron-donating nature. researchgate.net Nitration of these systems has been achieved using acetyl nitrate, leading to dinitro derivatives. researchgate.net These nitro groups can then be further functionalized, for example, through reduction to amino groups or displacement by nucleophiles, opening up pathways to more complex molecular architectures. researchgate.net
The oxidation state of DPPD can also be controlled and has a significant impact on its interactions with other materials. Spectroscopic studies have shown that reduced DPPD can be transformed into its semiquinone form when it interacts with iron oxide surfaces. acs.org This redox activity is central to its application as a corrosion inhibitor. acs.org
Furthermore, the polymerization of p-phenylenediamine and its derivatives can be controlled to produce polymers with desired properties. tandfonline.com For example, oxidative polymerization using aluminum triflate as a co-catalyst has been employed to synthesize poly(p-phenylenediamine) and its methylated derivatives. tandfonline.com The resulting polymers exhibit different thermal stabilities and solubilities depending on the degree of methylation. tandfonline.com
The interaction of DPPD with its environment can also be considered a form of chemical modification. For instance, in wastewater treatment plants, DPPD can be transformed into p-phenylenediamine quinones (PPD-Qs). nih.gov The removal efficiency of these derivatives depends on the specific treatment processes. nih.gov
Spectroscopic and Structural Elucidation of N,n Diphenyl P Phenylenediamine and Its Derivatives
Advanced Vibrational Spectroscopy (IR, Raman) for Structural Analysis
Interpretation of Characteristic Vibrational Modes and Functional Group Assignments
The vibrational spectra of DPPD are characterized by several distinct bands corresponding to the vibrations of its constituent functional groups. In its fully reduced form, DPPD powder exhibits intense Raman bands at approximately 745, 816, 993, 1029, 1194, and 1616 cm⁻¹. acs.org The bands at 1194 cm⁻¹ and 1616 cm⁻¹ are attributed to C-C stretching and C-H bending vibrations, respectively. acs.orgacs.org The peaks at 993 cm⁻¹ and 1029 cm⁻¹ arise from the ring breathing of the monosubstituted benzene (B151609) rings, while the bands at 745 cm⁻¹ and 816 cm⁻¹ are assigned to the C-H out-of-plane wag of the monosubstituted benzene. acs.orgacs.org
The IR spectrum of DPPD shows characteristic bands at approximately 691–744 cm⁻¹ (out-of-plane deformation of the benzene ring), 1173 cm⁻¹ (C-H bond), 1242 cm⁻¹ (stretching of the C-N bond), 1456–1493–1518 cm⁻¹ (C-C + C-H + N-H stretching), 1595 cm⁻¹ (C-C bond stretching in the benzene ring), and a prominent N-H stretching band around 3383 cm⁻¹. mdpi.com Quantum-chemical studies using B3LYP/6-31G* have been employed to calculate the optimal geometries and IR spectra of DPPD and its oxidation product, N,N´-diphenyl-p-quinonediimine (DQDI), confirming experimental findings. researchgate.net
Interactive Data Table: Characteristic Vibrational Modes of N,N-Diphenyl-p-phenylenediamine
| Vibrational Mode | Raman (cm⁻¹) | IR (cm⁻¹) | Assignment |
| N-H Stretch | - | ~3383 | N-H bond stretching |
| C-H Aromatic Stretch | - | 3018, 3044, 3078, 3089 | C-H bond stretching in aromatic rings |
| C=C Aromatic Stretch | 1616 | ~1595 | C-C bond stretching in benzene ring |
| C-N Stretch | - | ~1242 | C-N bond stretching |
| C-C Stretch | 1194 | - | C-C bond stretching |
| Ring Breathing | 993, 1029 | - | Ring breathing of monosubstituted benzene |
| C-H Out-of-Plane Wag | 745, 816 | 691-744 | Out-of-plane deformation of benzene ring |
In-situ Spectroscopic Studies of this compound Transformations
In-situ spectroscopic techniques are invaluable for monitoring the chemical transformations of DPPD in real-time. For instance, the oxidation of DPPD can be tracked by observing changes in its vibrational spectra. acs.orgresearchgate.net When DPPD interacts with surfaces like iron oxide, it can transform into its semiquinone radical cation form. acs.org This transformation is evidenced by the appearance of new Raman bands, such as a band around 1398 cm⁻¹ assigned to the radical cation. acs.org Other new bands at approximately 1340 cm⁻¹ and 1231 cm⁻¹ are consistent with C–N⁺• stretching, and a band at 1448 cm⁻¹ is due to C–C stretching of the semiquinone radical. acs.org
Furthermore, in-situ UV-Vis and Raman spectroscopic studies have been employed to investigate the electrochemical behavior of DPPD in acidic solutions. researchgate.net These studies have characterized the electrogenerated semiquinone form and monoprotonated structures as the main products of DPPD oxidation. researchgate.net The fully oxidized form, N,N'-diphenyl-1,4-benzoquinonediimine (B2Q1), has also been identified, particularly in neutral solutions. researchgate.net The interaction with surfaces can also lead to the formation of the fully oxidized dimer, which shows characteristic Raman bands at 1623, 1591, 1569, and 1528 cm⁻¹, all indicative of the quinoid structure. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture
NMR spectroscopy is a cornerstone technique for elucidating the precise molecular structure of organic compounds by providing information about the chemical environment of individual atoms.
Proton and Carbon NMR Chemical Shift Analysis of this compound
¹H and ¹³C NMR spectroscopy provide detailed information about the proton and carbon skeletons of DPPD. In a study of a butylthio-substituted DPPD derivative, the proton signals for the central phenylenediamine ring could be clearly distinguished from those of the terminal phenyl rings based on their splitting patterns and integration. researchgate.net The chemical shifts are influenced by the electronic nature of substituents. For instance, an electron-donating butylthio group was found to shift the signals of the adjacent phenyl ring upfield. researchgate.net
While specific chemical shift values for unsubstituted DPPD are not extensively detailed in the provided results, typical regions for the aromatic protons would be expected between 6.5 and 8.0 ppm, and the N-H protons would likely appear as a broad singlet. The ¹³C NMR spectrum would show distinct signals for the different carbon environments within the phenyl and phenylenediamine rings. Theoretical calculations using methods like B3LYP have been used to evaluate NMR shifts for related p-phenylenediamine (B122844) antioxidants, showing a correlation between chemical shifts and antioxidant effectiveness. researchgate.net
Interactive Data Table: Predicted NMR Chemical Shift Ranges for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Notes |
| ¹H (Aromatic) | 6.5 - 8.0 | Complex multiplets due to coupling between protons on the three rings. |
| ¹H (N-H) | Variable (broad singlet) | Position is dependent on solvent and concentration. |
| ¹³C (Aromatic) | 110 - 150 | Multiple signals corresponding to substituted and unsubstituted carbons. |
Two-Dimensional NMR Techniques for Connectivity and Conformation
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), are essential for unambiguously assigning proton and carbon signals and determining the connectivity of the molecule. emerypharma.com COSY spectra reveal correlations between coupled protons, helping to trace the proton-proton networks within the phenyl and phenylenediamine rings. emerypharma.com HETCOR (or HSQC/HMQC) experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. researchgate.net
NOE (Nuclear Overhauser Effect) experiments can provide information about the spatial proximity of protons, which is crucial for determining the conformation of the molecule. researchgate.net For substituted DPPD derivatives, NOE experiments have been used to unambiguously assign proton sets to specific phenyl rings. researchgate.net The isolation and characterization of adducts of DPPD derivatives with other molecules have also been facilitated by 2D NMR spectroscopy. semanticscholar.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of fragmentation pathways, which can confirm the structure of a compound. The molecular weight of this compound is 260.34 g/mol . sielc.comnih.govsigmaaldrich.com
Upon ionization, DPPD and its derivatives undergo characteristic fragmentation. A common fragmentation pattern for substituted p-phenylenediamine quinones involves the loss of their respective substituted groups to form a shared fragment. acs.orgnih.gov For example, a fragment with a mass-to-charge ratio (m/z) of 215.0815 is observed for several p-phenylenediamine quinones. acs.orgnih.gov Further fragmentation can occur through the loss of a carbonyl group (C=O) to form a characteristic product ion at m/z 187.0866, which can then lose an amino group (NH₃) to form a stable five-membered ring structure with an ion at m/z 170.0600. acs.orgnih.gov The presence of an aniline (B41778) ion (C₆H₈N⁺) is indicated by a fragment ion at m/z 94.0651. acs.orgnih.gov High-resolution mass spectrometry (HRMS) coupled with techniques like liquid chromatography (LC-MS) is instrumental in identifying and characterizing DPPD and its transformation products in various matrices. d-nb.info
Interactive Data Table: Common Mass Spectrometry Fragments of p-Phenylenediamine Quinone Derivatives
| m/z | Proposed Fragment |
| 215.0815 | [M - R₂]⁺ |
| 187.0866 | [M - R₂ - CO]⁺ |
| 170.0600 | [M - R₂ - CO - NH₃]⁺ |
| 94.0651 | [C₆H₅NH₂]⁺ (Aniline ion) |
High-Resolution Mass Spectrometry for Precise Mass Determination
High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous identification of compounds by providing highly accurate mass measurements. This technique allows for the determination of the elemental composition of a molecule with a high degree of confidence. For this compound, HRMS provides an exact mass that distinguishes it from other isomers or compounds with similar nominal masses.
Recent studies have utilized HRMS to identify and characterize various para-phenylenediamine (PPD) derivatives and their transformation products in environmental samples. For instance, nontargeted screening using HRMS has successfully identified novel PPD-quinone contaminants. acs.org The high resolving power and mass accuracy of instruments like the Orbitrap have been instrumental in these analyses. d-nb.info
Table 1: Precise Mass Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₆N₂ | nih.gov |
| Molecular Weight ( g/mol ) | 260.33 | sigmaaldrich.com |
| Exact Mass (Da) | 260.131348519 | nih.gov |
Tandem Mass Spectrometry for Structural Elucidation of Metabolites and Degradation Products
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of complex molecules, including metabolites and degradation products of this compound. This method involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation, and the analysis of the resulting product ions. The fragmentation pattern provides a molecular fingerprint that helps in structural elucidation.
The degradation of PPDs, including DPPD, can lead to the formation of various quinone-type transformation products. acs.orgd-nb.info For example, the ozonation of 6PPD, a related PPD, has been shown to produce 6PPD-quinone (6PPDQ) as a major transformation product. researchgate.net LC-MS/MS methods have been developed for the sensitive and selective detection of PPDs and their metabolites in various matrices. nih.gov These methods often utilize multiple reaction monitoring (MRM) mode for quantification, where specific precursor-to-product ion transitions are monitored. d-nb.infonih.gov
For instance, a study on p-phenylenediamine (PPD) metabolites identified N-acetyl-p-phenylenediamine (MAPPD) and N,N-diacetyl-p-phenylenediamine (DAPPD) using LC-MS/MS. The specific transitions monitored were m/z 109→92 for PPD, m/z 151→92 for MAPPD, and m/z 193→92 for DAPPD. nih.gov While this study focused on PPD, the principles of fragmentation and metabolite identification are directly applicable to DPPD. The fragmentation of the DPPD molecule would likely involve the cleavage of the phenyl-amine bonds, providing characteristic fragment ions.
Table 2: Key Mass Spectrometry Techniques for DPPD Analysis
| Technique | Application | Key Findings |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination and identification of unknown contaminants. | Enabled the identification of novel PPD-quinone contaminants in the environment. acs.orgd-nb.info |
| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of metabolites and degradation products. | Characterized fragmentation patterns of PPDs and their quinone derivatives, aiding in their identification. d-nb.infonih.gov |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantification and confirmation of PPDs and their derivatives in complex samples. | Developed sensitive methods for detecting PPD metabolites in biological and environmental samples. nih.gov |
X-ray Crystallography for Solid-State Structure Determination
For this compound, X-ray crystallography has confirmed a symmetrical arrangement of the phenyl rings. The crystal structure reveals the specific spatial orientation of the phenyl groups relative to the central p-phenylenediamine core.
Crystal Packing and Intermolecular Interactions of this compound
The way molecules are arranged in a crystal, known as crystal packing, is governed by various intermolecular interactions. In the crystal structure of this compound, the packing is influenced by a combination of forces.
A comparative study of the crystal structures of N,N′-diphenyl-1,4-benzoquinone diimine, its reduced form N,N′-diphenyl-1,4-phenylenediamine, and the fully protonated N,N′-diphenyl-1,4-phenylenediammonium salt has provided insights into the intermolecular interactions. researchgate.netacs.org In the reduced form (DPPD), the packing is dominated by the mutual arrangement of the molecules. acs.org The interactions of DPPD with surfaces, such as iron oxide, have also been investigated, revealing that the molecules can orient themselves in specific ways, interacting through hydrogen bonding and charge transfer. acs.org
In related p-phenylenediamine structures, N—H⋯π interactions have been found to be significant and can be competitive with N—H⋯N hydrogen bonds in stabilizing the crystal lattice. nih.gov
Polymorphism and Its Influence on Material Performance
Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of a compound can exhibit distinct physical properties, such as solubility, melting point, and stability, which can significantly impact its performance in various applications.
While specific studies on the polymorphism of this compound are not extensively detailed in the provided search results, the phenomenon is well-documented for related classes of compounds like N-phenyl benzene sulfonamides. researchgate.net For these compounds, different polymorphs can arise from variations in hydrogen-bonding motifs and molecular conformations. researchgate.net The existence of different crystalline modifications can affect the material's properties. For instance, in polymer applications, the antioxidant efficacy of DPPD could be influenced by its crystalline form, as this would affect its dispersion and interaction within the polymer matrix. chemneo.com The thermal stability of polymers modified with DPPD is also linked to the formation of stable char layers during degradation, a process that could be influenced by the initial crystalline structure of the additive. chemneo.com
Computational Chemistry and Theoretical Modeling of N,n Diphenyl P Phenylenediamine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are employed to investigate the electronic properties of DPPD, which are fundamental to its function as an antioxidant. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure, energy, and reactivity.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-electron systems. It has been effectively applied to N,N-Diphenyl-p-phenylenediamine (DPPD) and its derivatives to understand their geometries and electronic properties.
Studies using DFT at the B3LYP/6-31G* level of theory have successfully optimized the geometries of DPPD and its double dehydrogenated oxidation product, N,N´-diphenyl-p-quinonediimine (DQDI). researchgate.net These calculations are essential for understanding the ground state of the molecule and the structural changes it undergoes during its antioxidant activity. The optimization of DPPD and related N,N'-substituted p-phenylenediamine (B122844) antioxidants has also been performed using the semi-empirical AM1 method, providing further support for theoretical investigations into their reaction mechanisms. researchgate.net
DFT calculations predict the existence of multiple stable conformers for DPPD in its ground state, which differ in the mutual orientation of the N-C bonds and the phenyl rings. researchgate.net The relative energies of these conformers have been calculated to identify the most stable structures. researchgate.net Furthermore, DFT is used to model the electronic structure of excited states, which is relevant for understanding potential photochemical reactions, although the primary antioxidant mechanism involves ground-state chemistry. tandfonline.com
Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons in a molecule. A key application of MO theory in reactivity is the Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org
According to FMO theory, the reactivity of a molecule can be approximated by examining its frontier orbitals. wikipedia.org
The HOMO is the orbital from which a molecule is most likely to donate electrons.
The LUMO is the orbital to which a molecule is most likely to accept electrons.
For DPPD, its function as an antioxidant involves the donation of electrons (or hydrogen atoms) to neutralize free radicals. Therefore, the character and energy of its HOMO are of paramount importance. The HOMO is typically localized on the amine groups, making these the primary sites for oxidation. The interaction between the HOMO of DPPD and the LUMO of an attacking radical species initiates the antioxidant process. Conversely, the LUMO of DPPD represents the region most susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. libretexts.org DFT calculations are instrumental in determining the energies and spatial distributions of these frontier orbitals.
A critical aspect of DPPD's antioxidant mechanism is its ability to form stable radicals upon reacting with damaging free radicals. Computational studies are vital for predicting the ease of radical formation and the stability of the resulting species. The primary antioxidant action involves the donation of a hydrogen atom from one of the N-H groups to a free radical (R•), forming a stable nitrogen-centered radical on the DPPD molecule. researchgate.netresearchgate.net
The process can be summarized as: DPPD-H + R• → DPPD• + R-H
Computational methods like DFT and semi-empirical methods (such as PM3) are used to calculate bond dissociation enthalpies (BDE) for the N-H bonds. researchgate.netnih.gov A lower BDE indicates that hydrogen abstraction is more favorable. After the initial hydrogen donation, a second hydrogen can be abstracted, leading to the formation of a biradical or the fully oxidized N,N´-diphenyl-p-quinonediimine (DQDI). researchgate.netresearchgate.net
Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. This technique allows for the exploration of conformational landscapes and the study of interactions between molecules, providing a dynamic picture of molecular behavior.
The flexibility of the phenyl rings and amine groups in DPPD allows it to adopt various conformations. Conformational analysis using quantum chemical methods has predicted the existence of four stable conformers. researchgate.net These conformers differ in the orientation of the N-C bonds (anti or syn) and the rotational angle of the phenyl rings (gauche or syn). researchgate.net
The relative stabilities of these conformers have been calculated, showing that the anti, gauche-conformer is the most stable for DPPD in the singlet spin state. researchgate.net
Table 1: Relative Energies of DPPD Conformers
| Conformer Model | Mutual N-C Bond Orientation | Phenyl Ring Orientation | Relative Energy (kJ/mol) |
|---|---|---|---|
| A1 | anti | gauche | 0.00 |
| B1 | anti | syn | 1.55 |
| C1 | syn | syn | 5.82 |
| D1 | syn | gauche | 15.78 |
Data sourced from B3LYP/6-31G calculations. The relative energy is shown with respect to the most stable conformer (A1). researchgate.net*
Regarding tautomerism, while some related molecules like Schiff bases can undergo significant enol-keto or imine-enamine tautomerization, this is not a primary pathway for DPPD. researchgate.netresearchgate.net Theoretical studies indicate that for DPPD, the formation of a ketimine structure is not possible because the amino-nitrogen is bonded to a secondary carbon atom. researchgate.net The dominant transformation pathway during its antioxidant function is the dehydrogenation (oxidation) to form N,N´-diphenyl-p-quinonediimine (DQDI), rather than tautomerization. researchgate.net
MD simulations are a powerful tool for investigating how DPPD interacts with its environment, such as solvents or surfaces. nih.gov These interactions can influence the molecule's conformation, stability, and reactivity.
For instance, studies have investigated the interaction of DPPD with iron oxide surfaces to understand its role as a corrosion inhibitor. acs.org Spectroscopic analysis, supported by theoretical considerations, shows that the reduced form of DPPD transforms into a semiquinone radical form when it interacts with an α-Fe₂O₃ surface. acs.org This indicates a charge transfer process between the molecule and the metal oxide.
While specific MD simulation studies detailing the solvation of DPPD in various organic solvents are not extensively covered in the provided results, the methodology is well-established. Such simulations would involve placing a DPPD molecule in a box of solvent molecules and calculating the forces between them over time. This can reveal information about the formation of hydrogen bonds, the structure of the solvent shell around the molecule, and the thermodynamics of solvation, which are crucial for understanding its behavior in different chemical environments. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or chemical reactivity. mdpi.com For this compound (DPPD) and its derivatives, QSAR models are instrumental in predicting their efficacy as antioxidants and antiozonants, as well as understanding their potential environmental fate and toxicity. These models utilize molecular descriptors—numerical values that encode structural, physicochemical, or electronic features of a molecule—to forecast the properties of interest.
Various governmental and research bodies utilize QSAR tools like the U.S. EPA's Toxicity Estimation Software Tool (TEST) and the Open (Quantitative) Structure-activity/property Relationship App (OPERA) to predict physicochemical properties, environmental fate, and toxicity for p-phenylenediamine (PPD) derivatives, thereby filling data gaps where experimental data is unavailable. ca.govca.govca.gov These models are built by comparing the structural aspects of a target compound to a training set of chemicals with known properties. rsc.org The reliability of QSAR models is crucial, and reporting formats like the QSAR Model Reporting Format (QMRF) ensure transparency and standardized documentation for regulatory purposes. rsc.org
Predictive Models for this compound Reactivity and Efficacy
The reactivity and efficacy of DPPD, particularly its function as an antioxidant, are key parameters predicted by QSAR and other theoretical models. The antioxidant mechanism of p-phenylenediamine-type compounds involves the quenching of reactive radical intermediates. kglmeridian.com A critical descriptor for this efficacy is the N-H bond dissociation energy (BDE). For DPPD, the N-H BDE is approximately 79 kcal/mol, which is significantly lower than the O-H BDE of hydroperoxides, indicating that it is an exceptional antioxidant capable of efficiently neutralizing these reactive species. kglmeridian.com
Computational studies using methods like the semiempirical AM1 method have been employed to optimize the geometries of DPPD and its dehydrogenation products, which are central to its antioxidant activity. researchgate.net These models help in understanding the reaction sites and the stability of the radicals formed during the antioxidant cycle.
More recent predictive models focus on specific reactivity pathways, such as hydrolysis, which is crucial for determining the environmental persistence of PPDs. An atom reactivity-based predictive model has been developed to determine the hydrolysis half-life (t₁/₂) and primary degradation pathways for DPPD and other analogues. acs.org This model uses quantum chemical descriptors like the Fukui function index (f+), which reflects the reactivity of a carbon atom for nucleophilic attack, and the proton affinity of nitrogen atoms. acs.org For DPPD, the hydrolysis half-life was found to be significantly longer than for other PPDs like 6PPD, highlighting the influence of its specific chemical structure on its environmental stability. acs.org
The following table presents data from a study on the hydrolysis of various p-phenylenediamine compounds, illustrating the differences in their reactivity.
| Compound | Abbreviation | Pseudo-First-Order Rate Constant (k) (h⁻¹) | Hydrolysis Half-Life (t₁/₂) (h) |
|---|---|---|---|
| N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine | 6PPD | 0.100–0.125 | 6.9–10 |
| N,N′-di(2-naphthyl)-1,4-benzenediamine | DNPD | 0.00705 ± 0.00040 | 29.5 |
| This compound | DPPD | 0.000552 ± 0.000046 | 1087 |
Data adapted from a study on the hydrolysis of p-Phenylenediamine antioxidants. acs.org
Furthermore, QSAR approaches have been developed that correlate spectroscopic properties with antioxidant effectiveness. Studies have shown that the Molar Antioxidant Effectiveness (AEM) of PPDs can be correlated with the NMR chemical shifts of specific atoms, such as the amine nitrogens and their neighboring carbon and hydrogen atoms. researchgate.net
Computational Screening of this compound Analogues
Computational screening, powered by QSAR models, allows for the rapid evaluation of numerous analogues of DPPD to identify candidates with desired properties or to flag those with potential hazards. This in silico approach is more efficient than synthesizing and testing each compound individually.
Screening studies have investigated a wide range of p-phenylenediamine derivatives to understand how structural modifications affect their activity and toxicity. For instance, research on the mutagenicity of 20 different p-phenylenediamine derivatives in Salmonella typhimurium demonstrated that the mutagenic potential is highly dependent on the type and position of substituent groups on the phenylenediamine core. nih.gov Nitro-p-phenylenediamines were found to be the most mutagenic, but the addition of methyl groups could dramatically reduce this activity. nih.gov
QSAR modeling has also been applied to predict the skin sensitization potential of PPD derivatives. One study using topological substructural molecular descriptors (TOPS-MODE) predicted the sensitization potency of 2-chloro-p-phenylenediamine to be similar to that of the parent p-phenylenediamine, identifying it as a moderate to strong sensitizer (B1316253). tga.gov.au
The environmental fate of DPPD analogues is another area where computational screening is applied. Models like EPI Suite and OPERA are used to predict properties like water solubility and partition ratios, although their accuracy can be limited for complex structures like PPD transformation products (quinones), sometimes yielding predictions that differ from experimental results by several orders of magnitude. rsc.org For mixtures containing DPPD and its derivatives, such as certain commercial antioxidants, QSAR models have been used to estimate degradation rates in water and air for individual components. canada.ca
The table below summarizes findings from various computational screening and QSAR studies on DPPD and its analogues, highlighting different predicted endpoints.
| Compound/Analogue | Predicted Endpoint | Modeling Approach/Finding | Reference |
|---|---|---|---|
| Nitro-p-phenylenediamines (substituted) | Mutagenicity | Found to be the most mutagenic among tested series, activity influenced by S9 metabolic activation. | nih.gov |
| 4-amino-3-nitro-2,6-dimethylaniline | Mutagenicity | Addition of two methyl groups rendered the compound nonmutagenic. | nih.gov |
| 2-chloro-p-phenylenediamine | Skin Sensitization | Predicted as a strong/moderate sensitizer using TOPS-MODE QSAR. | tga.gov.au |
| PPD Quinone Derivatives (e.g., 6PPDQ) | Water Solubility | QSAR (EPI Suite, OPERA) predictions were several orders of magnitude higher than experimental values. | rsc.org |
| N-phenyl-N'-(o-tolyl)-p-phenylenediamine | Atmospheric Oxidation | QSAR models (e.g., AOPWIN) used to estimate degradation half-life in air. | canada.ca |
| Various PPDs | Hydrolysis Rate | An atom reactivity-based model predicted half-lives ranging from hours to over a thousand hours depending on the substituents. | acs.org |
These computational screening efforts are vital for prioritizing which new DPPD analogues should be synthesized for further testing and for providing early warnings about potential environmental or health risks associated with existing or proposed alternatives. ca.gov
Mechanistic Studies of N,n Diphenyl P Phenylenediamine As an Antioxidant and Stabilizer
Antioxidant Mechanisms of Action: Radical Scavenging and Chain Breaking
DPPD's primary role as an antioxidant is to inhibit the auto-catalytic cycle of oxidation by neutralizing free radicals. mdpi.com This process, known as radical scavenging, interrupts the chain reactions that lead to the degradation of materials. scirp.org DPPD and its derivatives are effective antioxidants because they can quench reactive radical intermediates. kglmeridian.com The primary antioxidant action involves the donation of a hydrogen atom to free radicals, thereby deactivating them and preventing further oxidative damage.
Hydrogen Atom Transfer (HAT) Pathways
The principal mechanism by which DPPD exerts its antioxidant effect is through Hydrogen Atom Transfer (HAT). mdpi.comnih.gov In this pathway, the DPPD molecule donates a hydrogen atom from one of its secondary amine (-NH-) groups to a reactive free radical (R•), thus neutralizing the radical and stopping the oxidative chain reaction. This process is energetically favorable, as evidenced by the low bond dissociation enthalpy (BDE) of the N-H bond in p-phenylenediamine (B122844) derivatives, which is approximately 80 kcal/mol. kglmeridian.comkglmeridian.com This value is significantly lower than the O-H BDE of hydroperoxides, indicating that DPPD can efficiently quench peroxyl radicals (ROO•), which are key intermediates in oxidative degradation. kglmeridian.com The introduction of a p-NHPh group into diphenylamine (B1679370) lowers the N-H BDE to about 79 kcal/mol, making N,N'-diphenyl-p-phenylenediamine a particularly outstanding antioxidant. kglmeridian.com
The general HAT reaction can be represented as: DPPD-H + R• → DPPD• + RH
Single Electron Transfer (SET) Mechanisms
In addition to HAT, DPPD can also function as an antioxidant through a Single Electron Transfer (SET) mechanism. mdpi.com In this process, the DPPD molecule donates an electron to a radical species, forming a radical cation. epa.gov This mechanism is particularly relevant in reactions with certain types of oxidizing agents. mdpi.com The SET pathway is often followed by proton transfer, ultimately neutralizing the radical. The initial step of the reaction between p-phenylenediamines and ozone involves electron transfer from the PPD to ozone, forming a PPD radical cation. researchgate.net
The SET mechanism can be summarized as: DPPD + R• → DPPD•+ + R:- DPPD•+ + H₂O → DPPD• + H₃O+
Electrochemical studies have shown that DPPD exhibits reversible redox couples, and its first oxidation potential is a key factor in its antioxidant activity. researchgate.net
Antiozonant Mechanisms: Surface Protection and Ozone Reaction Kinetics
DPPD is widely used as an antiozonant, particularly in the rubber industry, to protect materials from degradation caused by atmospheric ozone. ontosight.aiscirp.org The protective mechanism involves the migration of DPPD molecules to the surface of the material, where they preferentially react with ozone. kglmeridian.comresearchgate.net This sacrificial reaction prevents ozone from attacking the polymer chains of the rubber. researchgate.net
Reactivity with Ozone and Ozonation Products
The reaction between p-phenylenediamines and ozone is extremely fast. kglmeridian.com The initial step is believed to be a one-electron oxidation of the p-phenylenediamine by ozone, forming a radical cation. epa.govallenpress.com The high reactivity of p-phenylenediamine-type antiozonants ensures the prevention of unsaturated polymer degradation. kglmeridian.com However, some studies have indicated that N,N'-Diphenyl-p-phenylenediamine (DPPD) itself shows no significant multiphase ozone reactivity compared to other p-phenylenediamines like 6PPD. acs.orgchemrxiv.orgresearchgate.net This suggests that the structural properties of the side chains on the p-phenylenediamine core play a crucial role in the reactivity with ozone. acs.orgchemrxiv.org
Formation and Fate of N,N-Diphenyl-p-phenylenediamine Quinone Derivatives
The ozonation of p-phenylenediamines, including DPPD, can lead to the formation of quinone derivatives. scirp.orgresearchgate.net Specifically, the reaction of DPPD with ozone can produce N,N'-diphenyl-p-quinonediimine (DQDI) through double dehydrogenation. researchgate.net These quinone derivatives, often referred to as PPD-quinones (PPD-Qs), are transformation products that have gained significant scientific attention. researchgate.net The formation of these quinones is a key aspect of the antiozonant mechanism, as it represents the consumption of the protective DPPD molecule. scirp.org
The table below summarizes the Bond Dissociation Enthalpies (BDEs) of relevant compounds, illustrating the antioxidant potential of DPPD.
| Compound | Bond | BDE (kcal/mol) |
| Aniline (B41778) | N-H | 92.2 |
| Diphenylamine | N-H | ~87.2 |
| N,N'-Diphenyl-p-phenylenediamine | N-H | ~79 |
| Hydroperoxides | O-H | >90 |
| Data sourced from research on p-aminodiphenylamine and related derivatives. kglmeridian.com |
Synergistic and Antagonistic Effects in Multicomponent Systems
This compound (DPPD) is a versatile compound utilized in various industries for its antioxidant properties, which protect materials from degradation. chemneo.comcymitquimica.com Its efficacy can be significantly influenced when used in combination with other additives.
DPPD's primary role as an antioxidant involves scavenging free radicals that initiate oxidative degradation, thus preserving the integrity of the polymer matrix. chemneo.com It can also chelate metal ions that catalyze oxidation reactions, further boosting its antioxidant capabilities. chemneo.com When combined with other antioxidants, DPPD can exhibit synergistic effects. For instance, when used with Antioxidant D, it can resolve aging issues in deep-colored rubber products. tanyunchem.com Some studies have explored the synergistic antioxidant effects of DPPD with natural compounds like quercetin (B1663063), suggesting that such combinations could reduce the total amount of antioxidant needed. google.com
DPPD plays a crucial role in mitigating polymer degradation. chemneo.com It is widely used as an antioxidant in polymers like polyethylene, polypropylene, and polyvinyl chloride (PVC) to enhance their resistance to thermal and photo-oxidation. chemneo.com This results in more durable and longer-lasting products. chemneo.com Beyond its antioxidant function, DPPD can also act as a crosslinking agent, forming a network of interchain bonds within the polymer. chemneo.com This crosslinking increases the polymer's tensile strength, modulus, and resistance to deformation. chemneo.com The formation of a stable char layer during thermal degradation, attributed to DPPD, acts as a barrier to heat transfer, further protecting the polymer matrix. chemneo.com
Influence of Environmental Factors on Stabilization Performance
The effectiveness of DPPD as a stabilizer is subject to various environmental conditions, including heat, light, and moisture.
DPPD demonstrates notable thermal stability, allowing it to be processed at temperatures up to 200°C without significant decomposition. Studies have shown that during thermal degradation, DPPD can form a stable char layer, which insulates the underlying polymer from heat. chemneo.com Research involving heating a powder sample of DPPD in the air at 140°C confirmed the formation of its double dehydrogenated oxidation product, N,N´-diphenyl-p-quinonediimine (DQDI). researchgate.net The incorporation of DPPD into polymers can increase their glass transition temperature, making them more heat-resistant and dimensionally stable at elevated temperatures. chemneo.com
The photolysis of p-phenylenediamine (PPD) antioxidants like DPPD in aqueous environments is a significant factor in their environmental fate. bohrium.comx-mol.com Studies have shown that under simulated sunlight, the indirect photolysis of DPPD is mediated by hydroxyl radicals (•OH) and singlet oxygen (¹O₂). bohrium.comnih.gov The presence of dissolved organic matter and fulvic acid can increase the photo-induced toxicity of PPDs by promoting the formation of more toxic photolytic products. bohrium.comx-mol.com Conversely, quenching reactive oxygen species has been found to reduce this toxicity. bohrium.comx-mol.com
The hydrolytic stability of DPPD and other PPDs varies significantly, which affects their persistence and potential impact on aquatic ecosystems. acs.org Some PPDs degrade relatively quickly in water, with half-lives as short as a few hours, while others, like DPPD, are more persistent, with hydrolysis half-lives that can range from 81 to 1087 hours. acs.org This suggests a prolonged exposure risk for aquatic organisms. acs.org The hydrolysis of PPDs preferentially targets the aromatic secondary amine nitrogen with the strongest proton affinity and the carbon atom of the C-N bond with the highest reactivity to nucleophilic attack. acs.orgnih.gov The pH of the water can influence the rate of hydrolysis; for a similar compound, 4-aminodiphenylamine (4-ADPA), the half-life at 50°C was 80 hours at pH 4, 57 hours at pH 7, and decreased to 5 hours at pH 9. ospar.org The degradation of PPDs in aquatic environments can lead to the formation of various transformation products. ca.gov For instance, N-phenylbenzoquinone imine has been identified as a major degradation product of some PPDs. ospar.org
Interactive Data Table: Hydrolysis Half-Lives of p-Phenylenediamine Antioxidants
| Compound | Hydrolysis Half-life (hours) |
| 44PD | 2.2 - 7.4 |
| 6PPD | 2.2 - 7.4 |
| IPPD | 2.2 - 7.4 |
| CPPD | 2.2 - 7.4 |
| DPPD | 81 - 1087 |
| DTPD | 81 - 1087 |
| TPPD | 81 - 1087 |
Data sourced from Environmental Science & Technology. acs.org
Electrochemical Behavior and Redox Properties of N,n Diphenyl P Phenylenediamine
Cyclic Voltammetry and Chronoamperometry Studies
Cyclic voltammetry (CV) and chronoamperometry are powerful electrochemical techniques used to investigate the redox behavior of chemical species. In the context of DPPD, these methods have provided detailed insights into its oxidation and reduction processes.
Oxidation Potentials and Electron Transfer Processes
The electrochemical oxidation of DPPD is characterized by two sequential one-electron transfer processes. researchgate.net In a typical cyclic voltammogram in non-aqueous solvents like acetonitrile (B52724) or a mixture of water and ethanol, DPPD exhibits two distinct anodic peaks. rsc.orgresearchgate.net The first oxidation wave corresponds to the formation of a stable cation radical (DPPD•+). researchgate.netacs.orgnih.gov The second oxidation step, occurring at a higher potential, is attributed to the formation of the dication (DPPD2+), which is a quinoidal structure. researchgate.netacs.org
The presence of phenyl groups in DPPD influences its redox properties by delocalizing electron density, which results in a lower oxidation potential compared to the parent p-phenylenediamine (B122844) (PPD). The stability of the oxidized species, particularly the cation radical, is a key feature of DPPD's electrochemistry. ntu.edu.tw Studies on substituted N,N,N',N'-tetraaryl-p-phenylenediamine derivatives have shown that both electron-donating and electron-withdrawing substituents affect the half-wave oxidation potentials, following Hammett relationships. ntu.edu.tw
Chronoamperometry has been employed to determine the number of electrons transferred in the redox reactions of DPPD derivatives. For instance, N,N′-bis(4-methoxyphenyl)-N,N′-diphenyl-1,4-phenylenediamine has been used as a model compound for two-electron transfer processes in such studies. researchgate.netu-fukui.ac.jp
The table below summarizes the electrochemical data for DPPD and its derivatives from cyclic voltammetry experiments.
| Compound | Solvent/Electrolyte | First Oxidation Potential (Epa1) | Second Oxidation Potential (Epa2) | Reference |
| N,N'-Diphenyl-p-phenylenediamine (DPPD) | Water/Ethanol (Phosphate buffer, pH 2.0) | 0.24 V vs SCE | - | rsc.org |
| N,N'-Diphenyl-p-phenylenediamine (DPPD) | Aqueous media (pH 1) | +0.43 V vs SCE | - | researchgate.net |
| N,N'-bis(4-nitrophenyl)-N,N'-diphenyl-1,4-phenylenediamine (NPD) | Dichloromethane/TBAP | +1.00 V vs Ag/AgCl | +1.28 V vs Ag/AgCl | researchgate.netntu.edu.tw |
| Amino-substituted p-phenylenediamine (APD) | Dichloromethane/TBAP | +0.40 V vs Ag/AgCl | +0.70 V vs Ag/AgCl | researchgate.netntu.edu.tw |
Formation of Cation Radicals and Dicationic Species
The initial one-electron oxidation of DPPD leads to the formation of a colored, stable cation radical. researchgate.net This species, often referred to as a Wurster's blue type radical, is characterized by a distinct absorption in the near-infrared (NIR) region, indicating a delocalized electronic structure. ntu.edu.twacs.org The formation of this radical cation is a reversible process. rsc.org
Upon further oxidation at higher potentials, a second electron is removed to form a dication. ntu.edu.twresearchgate.net The stability of this dicationic species is influenced by the molecular structure and the presence of substituents. ntu.edu.tw For example, electron-donating groups tend to stabilize the dication. ntu.edu.tw The electrochemically generated cation and dication of substituted p-phenylenediamines have been shown to be very stable in spectroelectrochemical studies. researchgate.netntu.edu.tw
In solid-state voltammetry, where DPPD is loaded onto a screen-printed electrode, the initial oxidation forms an insoluble layer of the cation radical salt on the surface of the solid organic particles. acs.orgnih.gov At higher potentials, the bulk of the DPPD is oxidized. acs.orgnih.gov
Electrochemical Reaction Mechanisms
The electrochemical oxidation of DPPD is not always a simple stepwise electron transfer. The process can be coupled with chemical reactions, leading to more complex mechanisms that are sensitive to the experimental environment.
E-C-E Pathways and Coupled Chemical Reactions
The electrochemical oxidation of p-phenylenediamine derivatives can follow various mechanistic pathways, including ECE (electrochemical-chemical-electrochemical), E-C-E (where C is a chemical step), and ECDispCMich (electrochemical-disproportionation-chemical-Michael addition) mechanisms. researchgate.netresearchgate.net
In the presence of nucleophiles, the electrochemically generated oxidized form of DPPD, the N,N'-diphenyl-p-quinonediimine, can undergo Michael addition reactions. researchgate.netresearchgate.net For example, the electrochemical oxidation of DPPD in the presence of arylsulfinic acids leads to the formation of new sulfonamide derivatives through an ECDispCMich mechanism. researchgate.net Similarly, when oxidized in the presence of thiols, DPPD forms new organosulfur derivatives. rsc.org
The complexity of the reaction pathway is also evident in studies of N,N-dialkyl-p-phenylenediamines, where the electrochemically generated quinone-diimines participate in Michael-type addition reactions. researchgate.netacs.org The electrochemical oxidation of p-phenylenediamine itself in the presence of cyanoacetate (B8463686) derivatives has been shown to proceed via an ECECCC (Electrochemical, chemical, chemical, chemical) mechanism to form bis-indole derivatives. imist.ma
Influence of pH and Solvent on Redox Behavior
The electrochemical behavior of DPPD and its derivatives is significantly influenced by the pH of the medium and the nature of the solvent.
In aqueous solutions, the redox potentials of p-phenylenediamines are often pH-dependent, indicating the involvement of protons in the electrode reaction. researchgate.net For N,N-dimethyl-p-phenylenediamine, the electrochemical oxidation mechanism varies with pH, exhibiting CE, EE, and ECE pathways in different pH regions. researchgate.net The rate of disproportionation of the cation radical of DPPD is also pH-dependent, increasing with higher pH. researchgate.net
The choice of solvent also plays a critical role. In aprotic solvents like acetonitrile or dimethylformamide (DMF), p-phenylenediamines are generally expected to undergo two separate one-electron oxidations. researchgate.net However, even in these solvents, the mechanism can be complex. For instance, the oxidation of N,N-diethyl-p-phenylenediamine in DMF has been described as an ECrevECE reaction. researchgate.net The stability of the oxidized forms of p-phenylenediamines can also differ between solvents, with some cation radicals and dications being more stable in acetonitrile than in dichloromethane. researchgate.net
Application in Electrochemical Sensors and Biosensors
The well-defined redox activity of DPPD has been exploited in the development of electrochemical sensors and biosensors.
DPPD-modified electrodes have been successfully used for the detection of various analytes. A notable application is the sensing of hydrogen sulfide (B99878). acs.orgnih.govresearchgate.netelsevierpure.com In these sensors, a screen-printed electrode is loaded with DPPD. acs.orgnih.gov The detection mechanism is based on the decrease in the oxidative and reductive currents of DPPD upon interaction with sulfide, which effectively blocks the active sites on the electrode surface. acs.orgnih.gov These sensors have demonstrated a linear response to sulfide in the micromolar range. nih.govresearchgate.net
Furthermore, DPPD has been used as a mediator in enzyme-based biosensors. researchgate.net For example, a glucose biosensor was constructed by co-immobilizing glucose dehydrogenase and DPPD on a carbon electrode. researchgate.net In this system, DPPD facilitates the electron transfer between the enzyme and the electrode, enabling the quantification of glucose. researchgate.net The stable retention of DPPD on the electrode during continuous redox cycling indicates its suitability as a robust mediator for biosensing applications. researchgate.net
The table below provides a summary of the performance of DPPD-based electrochemical sensors.
| Sensor Type | Analyte | Electrode | Detection Range | Limit of Detection | Reference |
| Electrochemical Sensor | Hydrogen Sulfide | DPPD-loaded screen-printed electrode | 20 to 165 µM | 7.5 µM | acs.orgnih.govresearchgate.net |
| Electrochemical Sensor | Hydrogen Sulfide | DPPD-modified glassy carbon electrode | 20 to 200 µM | 18 µM | elsevierpure.com |
| Biosensor | Glucose | Glucose dehydrogenase and DPPD co-immobilized on carbon electrode | - | - | researchgate.net |
Development of N,N-Diphenyl-p-phenylenediamine-modified Electrodes
The modification of electrode surfaces with DPPD has been a significant area of research to enhance their sensing capabilities. These modified electrodes leverage the redox properties of DPPD for the detection of various analytes.
One common approach involves incorporating DPPD into a carbon-based matrix to create a modified electrode. For instance, a screen-printed electrode composed of 10% (by weight) DPPD and 90% (by weight) carbon and binder has been developed. acs.orgnih.gov In aqueous media, this electrode undergoes an initial oxidation process on the surface of the solid DPPD particles, forming an insoluble layer of the corresponding cation radical salt (DPPD•+X-), where X- is an anion from the solution. acs.orgnih.gov This charge transfer is believed to happen at the three-phase boundary, where the solid DPPD, carbon, and the aqueous solution meet. acs.orgnih.gov At higher potentials, a second oxidation wave occurs, which is attributed to the oxidation of the bulk DPPD. acs.orgnih.gov
Another method involves the use of a renewable carbon-epoxy electrode incorporating DPPD. elsevierpure.com The low solubility of DPPD is advantageous in this design, allowing for the creation of an inexpensive, single-shot determination device. elsevierpure.com Glassy carbon electrodes have also been modified with a thin film of DPPD, demonstrating its capability for sensing applications. elsevierpure.com
Furthermore, nanocomposite-modified electrodes have been prepared by functionalizing multiwalled carbon nanotubes (MWCNTs) with a derivative of p-phenylenediamine, N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine. cambridge.org This nanocomposite, when cast on an electrode surface, shows good electrochemical activity and film adhesion. cambridge.org The general mechanism for modifying electrodes often involves the electrochemical polymerization of aniline (B41778) derivatives, which can act as non-diffusional mediating species, facilitating electron transfer from an enzyme's active site to the electrode. dcu.ie
The development of these modified electrodes has been driven by the need for improved speed of electron transfer, sensitivity, and lower detection limits in electrochemical sensing. cambridge.org
Detection of Analytes based on this compound Redox Cycling
The redox cycling of DPPD on modified electrodes forms the basis for detecting various analytes. The principle often involves the interaction of the analyte with the oxidized or reduced form of DPPD, leading to a measurable change in the electrochemical signal.
A notable application is the detection of hydrogen sulfide (H₂S). acs.orgnih.govelsevierpure.com When a DPPD-modified screen-printed electrode is exposed to sulfide, a decrease in both the oxidative and reductive waves is observed in cyclic voltammetry. nih.gov This response is attributed to the sulfide blocking the three-phase boundary where the electrochemical reaction occurs. nih.gov Using this principle, a linear detection range for sulfide from 20 to 165 µM with a limit of detection of 7.5 µM has been achieved at pH 4. nih.gov Similarly, a DPPD-loaded renewable carbon-epoxy electrode has been used to sense sulfide in the range of 20-200 µM with a detection limit of 18 µM. elsevierpure.com
The concept of redox cycling involves the rapid, repetitive oxidation and reduction of a species at two closely spaced electrodes, leading to significant signal amplification. nih.gov This principle is fundamental to the high sensitivity of these sensors. In the context of DPPD, the stable cation radical formed upon oxidation plays a crucial role in the sensing mechanism. acs.orgnih.govresearchgate.net
The table below summarizes the performance of some DPPD-based sensors for analyte detection.
| Electrode Type | Analyte | Linear Range (µM) | Limit of Detection (µM) | Reference |
| DPPD-loaded screen-printed electrode | Sulfide | 20 - 165 | 7.5 | nih.gov |
| DPPD-loaded renewable carbon-epoxy electrode | Sulfide | 20 - 200 | 18 | elsevierpure.com |
| p-PDA/MWCNTs nanocomposite-modified electrode | Dopamine | 62 - 625 | 5 | cambridge.org |
Charge Transfer Complexes and Semiconductive Properties
DPPD and its derivatives can form charge transfer (CT) complexes with various electron acceptors, leading to materials with interesting semiconductive and optoelectronic properties.
Synthesis and Characterization of this compound Charge Transfer Complexes
The synthesis of CT complexes involving DPPD derivatives often involves the reaction of the electron-donating DPPD moiety with a suitable electron acceptor. For instance, N,N′-Bis(ferrocenylmethylidene)-p-phenylenediamine, a derivative of p-phenylenediamine, has been shown to form charge transfer complexes with acceptors like iodine (I₂), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), tetrachloro-1,4-benzoquinone (CA), tetracyanoethylene (B109619) (TCNE), and 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ). researchgate.net These complexes are readily synthesized through Schiff base condensation. researchgate.net
Characterization of these CT complexes is carried out using various spectroscopic techniques. Infrared (IR) spectroscopy can indicate the extent of charge transfer from the donor to the acceptor. researchgate.net For the ferrocenyl derivative, the order of increasing charge transfer was found to be I₂ < CA < TCNQ < TCNE ≈ DDQ. researchgate.net Electron Paramagnetic Resonance (EPR) spectra of the oxidized binuclear complexes can indicate the presence of localized radical species. researchgate.net Mössbauer spectroscopy has been used to confirm the presence of both Fe(II) and Fe(III) centers in the iodine-oxidized complex of the ferrocenyl derivative, with the ratio of these centers being temperature-dependent. researchgate.net
Another example is the charge transfer complex formed between p-phenylenediamine (a related compound) and picric acid, which has been synthesized and characterized by elemental analysis, FTIR, ¹H NMR, and electronic absorption spectra. nih.gov These studies indicated that the interaction involves proton migration from the acceptor to the donor. nih.gov
The interaction of DPPD with iron oxide surfaces also demonstrates charge transfer characteristics. Spectroscopic analysis suggests that DPPD molecules strongly interact with the iron oxide surface through hydrogen bonding and charge transfer, leading to the formation of a semiquinone radical cation. acs.org
Exploration of Electrical Conductivity and Optoelectronic Applications
The formation of charge transfer complexes and the inherent redox activity of DPPD and its derivatives make them promising candidates for materials with tunable electrical conductivity and optoelectronic properties.
DPPD-based enamines have been synthesized and investigated for their charge transport properties. tandfonline.com Amorphous layers of these materials exhibited ionization potentials of approximately 5.3 eV, suggesting their potential use in charge transport layers for electrophotographic photoreceptors. tandfonline.com Hole drift mobilities in layers prepared from one of these compounds exceeded 10⁻⁵ cm²/Vs at high electric fields, indicating moderate charge transport properties. tandfonline.com
The electrical conductivity of polymers derived from p-phenylenediamine can be significantly influenced by doping. researchgate.net Poly(p-phenylenediamine) is an interesting material for optoelectronic applications due to the extensive delocalized conjugation in its structure. researchgate.net The synthesis of nanocomposites, for example, by incorporating TiO₂ nanoparticles into a poly(p-phenylenediamine) matrix, allows for the tuning of the material's conducting properties. researchgate.net
Furthermore, triphenylamine (B166846) (TPA)-based materials, which share structural similarities with DPPD, are widely used in optoelectronic applications such as organic light-emitting diodes (OLEDs) and electrochromic devices due to their good hole-transporting properties and the stability of their radical cations. ntu.edu.tw The ability of these materials to change color upon electrochemical oxidation makes them suitable for electrochromic applications. ntu.edu.tw
The table below highlights some key properties of DPPD-based materials relevant to their optoelectronic applications.
| Material | Property | Value | Application | Reference |
| DPPD-based enamine | Ionization Potential | ca. 5.3 eV | Charge transport layers | tandfonline.com |
| DPPD-based enamine | Hole Drift Mobility | > 10⁻⁵ cm²/Vs | Charge transport layers | tandfonline.com |
| Poly(p-phenylenediamine) | Electrical Properties | Tunable by doping | Optoelectronics | researchgate.net |
Environmental Fate and Ecotoxicological Impact of N,n Diphenyl P Phenylenediamine
Occurrence and Distribution in Environmental Compartments
DPPD and its derivatives have been detected in various environmental matrices, indicating their widespread distribution.
Wastewater treatment plants (WWTPs) are significant conduits for the entry of DPPD and its transformation products into the environment. Studies have reported the presence of DPPD and its quinone derivative (DPPDQ) in the influent, effluent, and biosolids of WWTPs. acs.orgresearchgate.net
In a study of four WWTPs in Hong Kong, the median concentration of DPPDQ in the influent was found to be 110 ng/L. acs.org While WWTPs can remove a portion of these contaminants, they are not completely eliminated, leading to their discharge into receiving water bodies. acs.orgnih.gov The median removal efficiency for p-phenylenediamine (B122844) quinones (PPD-Qs) in these plants ranged from 53.0% to 91.0%. acs.orgresearchgate.net
DPPD has also been detected in landfill leachates, which can be a source of contamination for groundwater and surface water. acs.org
Indoor environments are also susceptible to contamination with DPPD and its derivatives. These compounds have been found in indoor dust, likely originating from the abrasion of rubber products. A study in Hangzhou, China, detected DPPDQ in indoor dust samples at a mean concentration of 2.2 ng/g. nih.gov
Furthermore, DPPD and its transformation products have been identified in fine particulate matter (PM2.5). nih.gov The presence of these compounds in PM2.5 is a concern for human health due to the potential for inhalation. nih.govresearchgate.net One study reported the detection of several p-phenylenediamine (PPD) antioxidants and their quinone derivatives in PM2.5 samples from urban areas in China. nih.gov The estimated contribution of five PPD-quinones to the total oxidative potential of PM2.5 was 2.9 ± 2.7%. acs.org
Interactive Data Table: Concentration of DPPDQ in Environmental Samples
| Environmental Matrix | Location | Mean Concentration | Concentration Range |
| WWTP Influent | Hong Kong | 110 ng/L | - |
| Indoor Dust | Hangzhou, China | 2.2 ng/g | < LOD-11 ng/g |
LOD: Limit of Detection
Once in the aquatic environment, DPPD and its transformation products can be taken up by organisms. researchgate.net Bioaccumulation is the process where the concentration of a chemical in an organism exceeds that in the surrounding environment. researchgate.netdiva-portal.org Trophic transfer, or biomagnification, occurs when the concentration of a substance increases in organisms at successively higher levels in a food chain. researchgate.net
A study on the mangrove ecosystem of Qi'ao Island, China, investigated the bioaccumulation and trophodynamics of PPDs and PPDQs. The results showed that DPPD presented significant trophic magnification in the mangrove food web. researchgate.net This indicates that DPPD can accumulate in organisms and be transferred up the food chain, potentially reaching higher concentrations in top predators. researchgate.net The concentrations of total PPDs and total PPDQs in the biota of the mangrove wetland ranged from not detected to 352 ng/g lipid weight and not detected to 49.4 ng/g lipid weight, respectively. researchgate.net
Transformation Products and Degradation Pathways in the Environment
DPPD can undergo transformation in the environment through various processes, including oxidation and photodegradation, leading to the formation of new compounds with potentially different environmental fates and toxicities.
One of the primary transformation pathways for DPPD is oxidation, which results in the formation of N,N'-diphenyl-p-benzoquinonediimine (DPPDQ). researchgate.net This transformation can occur through contact with air or other oxidizing agents. core.ac.ukepa.gov The formation of DPPDQ has been confirmed in laboratory studies where DPPD was heated in the presence of air. researchgate.net
These quinone derivatives are of particular concern as they are often more toxic and persistent than the parent compounds. nih.govresearchgate.netresearchgate.net For instance, the transformation product of another PPD, 6PPD-quinone, has been found to be highly toxic to coho salmon. mdpi.com
Photodegradation, the breakdown of compounds by light, is another important environmental fate process for DPPD. nih.gov Studies have shown that DPPD can undergo indirect photolysis mediated by hydroxyl radicals (•OH) and singlet oxygen (¹O₂) under simulated sunlight irradiation. nih.gov
The rate of photolysis can be influenced by the presence of dissolved organic matter (DOM) and fulvic acid (FA) in the water, which can increase the formation of more toxic photolytic products. nih.gov The persistence of these photodegradation products in the environment is a key factor in assessing their long-term ecological risk. Research suggests that PPD-Qs exhibit longer half-lives than their parent PPDs, indicating their relative stability in aqueous systems. acs.org
Hydrolytic Degradation and Other Abiotic Transformation Processes
N,N-Diphenyl-p-phenylenediamine (DPPD) is subject to several abiotic transformation processes in the environment, which dictate its persistence and fate. Hydrolysis is a key degradation pathway for p-phenylenediamine antioxidants (PPDs). The hydrolysis half-life of DPPD has been determined to be 1087 hours. researchgate.net The pseudo-first-order kinetic model rate constant for this process is 0.000552 ± 0.000046 h⁻¹. researchgate.net The mechanism of hydrolysis for PPDs involves a reaction propelled by proton transfer from a water molecule to a nitrogen atom in the PPD molecule, which is complemented by the aromatic nucleophilic substitution of the nitrogen in the carbon-nitrogen bond by the hydroxyl group from the water molecule. researchgate.netacs.org
In addition to hydrolysis, DPPD can undergo other abiotic transformations. In the atmosphere, it can react with photochemically-produced hydroxyl radicals. nih.gov The estimated rate constant for this vapor-phase reaction is 2.0 x 10⁻¹⁰ cm³/molecule-sec at 25°C, which corresponds to an atmospheric half-life of approximately 2 hours, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³. nih.gov
Photolysis, or degradation by light, also plays a role in the transformation of DPPD in aquatic environments. Indirect photolysis can be mediated by hydroxyl radicals (•OH) and singlet oxygen (¹O₂). usask.ca Furthermore, DPPD can react with peroxy radicals, leading to the formation of N,N´-diphenyl-p-quinonediimine (DQDI). nih.gov In contrast to some other PPDs like 6PPD, DPPD does not exhibit significant multiphase ozone reactivity. researchgate.netnih.govusask.ca
Below is a table summarizing the abiotic transformation processes for this compound.
| Transformation Process | Key Findings |
|---|---|
| Hydrolysis | Half-life: 1087 hours. researchgate.net Pseudo-first-order rate constant: 0.000552 ± 0.000046 h⁻¹. researchgate.net Mechanism: Proton transfer followed by nucleophilic substitution. researchgate.netacs.org |
| Atmospheric Oxidation | Reacts with hydroxyl radicals. nih.gov Estimated atmospheric half-life: ~2 hours. nih.gov |
| Aquatic Photolysis | Undergoes indirect photolysis mediated by hydroxyl radicals (•OH) and singlet oxygen (¹O₂). usask.ca |
| Reaction with Peroxy Radicals | Forms N,N´-diphenyl-p-quinonediimine (DQDI). nih.gov |
| Ozonolysis | Does not show significant multiphase ozone reactivity. researchgate.netnih.govusask.ca |
Ecotoxicological Assessments and Environmental Risk Assessment
Toxicity to Aquatic Organisms (e.g., Vibrio fischeri, Coho Salmon)
The ecotoxicological profile of this compound (DPPD) has been a subject of investigation, particularly in comparison to other p-phenylenediamine (PPD) antioxidants. Studies on the luminescent bacterium Vibrio fischeri indicate that while many diphenylamine (B1679370) derivatives are very toxic to aquatic organisms, the specific toxicity of DPPD itself requires further quantification. nih.gov The acute half-lethal concentration of DPPD towards V. fischeri has been noted to be lower than that of another PPD, 6PPD, suggesting a higher toxicity for DPPD in this organism. researchgate.net
In the case of Coho Salmon (Oncorhynchus kisutch), research has shown a contrast between the effects of DPPD and other PPDs. The ozonolysis products of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) have been found to be highly toxic to Coho Salmon cells. researchgate.netnih.govusask.ca However, the ozonolysis products of DPPD did not have a strong effect on the viability of Coho Salmon CSE-119 cells. researchgate.netnih.govusask.ca This suggests that the transformation products of DPPD resulting from ozonation may pose a lower acute risk to this fish species compared to those of 6PPD. researchgate.netnih.govusask.ca
The following table provides a summary of the known toxicity of this compound to selected aquatic organisms.
| Organism | Endpoint | Result |
| Vibrio fischeri | Acute Toxicity | The acute half-lethal concentration is lower than that of 6PPD, indicating higher toxicity. researchgate.net |
| Coho Salmon (Oncorhynchus kisutch) | Cell Viability (in vitro) | Ozonolysis products of DPPD did not strongly affect the viability of CSE-119 cells. researchgate.netnih.govusask.ca |
Potential for Ecotoxicity of Transformation Products
One of the identified transformation products of DPPD is N,N'-Diphenyl-p-phenylenediamine quinone (DPPD-Q). usgs.gov The toxicity of DPPD-Q to the aquatic bacterium Vibrio fischeri has been evaluated, and it was found to be less toxic than the parent compound, DPPD. usgs.gov The EC₅₀ value for DPPD-Q against V. fischeri was reported as 1.76 mg/L. usgs.gov This suggests that, at least for this organism, the transformation to the quinone form may represent a detoxification pathway.
Another potential transformation product is N,N´-diphenyl-p-quinonediimine (DQDI), which is formed through the reaction of DPPD with peroxy radicals. nih.gov The ecotoxicological properties of DQDI are not as well-characterized, and further research is needed to fully understand the potential risks posed by this and other transformation products of DPPD in the aquatic environment.
Environmental Monitoring and Regulatory Implications
This compound (DPPD) and other p-phenylenediamines (PPDs) have been detected in various environmental compartments due to their widespread use as antioxidants in rubber products, particularly tires. rivm.nlusgs.gov Monitoring studies have confirmed the presence of DPPD in water, sediment, dust, soil, and air particles. usgs.gov For instance, a large-scale survey of sediments from urban rivers, estuaries, coasts, and deep-sea regions found that DPPD was among the ubiquitously present PPDs. rivm.nlsigmaaldrich.com The concentrations of PPDs, including DPPD, generally show a decreasing trend from urban rivers towards offshore deep-sea regions, indicating that riverine outflow is a significant transport pathway for these compounds into marine environments. rivm.nlsigmaaldrich.com
The detection of PPDs in the environment has led to regulatory scrutiny. In the United States, the Environmental Protection Agency (EPA) has been investigating the risks associated with 6PPD and its highly toxic transformation product, 6PPD-quinone, under the Toxic Substances Control Act (TSCA). usgs.gov This was prompted by petitions from tribal nations concerned about the impact of 6PPD-quinone on Coho Salmon populations. usgs.gov While these regulatory actions are currently focused on 6PPD, they highlight a growing concern over the environmental fate and effects of the entire class of PPDs. The California Department of Toxic Substances Control (DTSC) has also proposed to add para-phenylenediamine derivatives to its Candidate Chemicals List, which could lead to future regulations on products containing these chemicals. acs.org As DPPD is a member of this chemical class, it may be subject to future data requirements and potential regulatory actions aimed at mitigating environmental risks. acs.org
Table of Chemical Compounds
| Chemical Name | Abbreviation |
| This compound | DPPD |
| N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine | 6PPD |
| N,N´-diphenyl-p-quinonediimine | DQDI |
| N,N'-Diphenyl-p-phenylenediamine quinone | DPPD-Q |
| N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine-quinone | 6PPD-quinone |
| Hydroxyl radical | •OH |
| Singlet oxygen | ¹O₂ |
N,n Diphenyl P Phenylenediamine in Material Science and Polymer Chemistry Research
Role as an Antioxidant and Antiozonant in Polymer Stabilization
The principal application of N,N-Diphenyl-p-phenylenediamine in the polymer industry is as a stabilizer, specifically as an antioxidant and antiozonant, for various types of rubbers and elastomers. nih.govcnrs.fr This includes natural rubber, styrene-butadiene rubber (SBR), nitrile-butadiene rubber (NBR), and polychloroprene, among others. nih.gov Its primary function is to mitigate the degradation of these materials caused by exposure to oxygen and ozone, which are prevalent in many operating environments.
Mechanism of Protection in Rubbers and Elastomers
As an antiozonant, DPPD's protective action is particularly crucial for unsaturated elastomers that are susceptible to ozone cracking. Ozone (O₃) can attack the carbon-carbon double bonds present in the backbone of these polymers, leading to chain scission and the formation of visible cracks on the rubber surface, especially under stress. DPPD migrates to the surface of the rubber and reacts with ozone at a much faster rate than the polymer chains. basf.com This preferential reaction forms a protective film on the rubber surface, effectively shielding the underlying polymer from ozone attack. The reaction of DPPD with ozone is complex and can lead to the formation of various transformation products, including the corresponding quinone-diimine.
Impact on Mechanical Properties and Longevity of Polymeric Materials
The prevention of chain scission and cross-linking reactions, which are hallmarks of polymer degradation, ensures that the material retains its intended molecular architecture and, consequently, its physical properties. The longevity of polymeric materials is therefore significantly extended, reducing the frequency of replacement and enhancing the reliability of the products in which they are used.
Application as a Polymerization Inhibitor and Curing Agent
Beyond its role as a stabilizer, this compound also finds application in the control of polymerization reactions and in the curing of certain polymer systems.
Control of Polymerization Rates and Molecular Weight Distribution
This compound can act as a polymerization inhibitor, particularly in free-radical polymerization processes. nih.govresearchgate.net Its ability to scavenge radicals allows it to terminate growing polymer chains, thereby slowing down or even halting the polymerization reaction. This property is useful for preventing premature polymerization of monomers during storage and transportation.
By controlling the concentration of DPPD, it is possible to modulate the rate of polymerization. This control over the reaction kinetics can also influence the molecular weight and molecular weight distribution of the resulting polymer. In general, the presence of an inhibitor like DPPD would be expected to lead to a lower average molecular weight, as the growing chains are terminated before they can achieve a high degree of polymerization. The effect on the molecular weight distribution, or polydispersity index (PDI), can be complex. While inhibitors can broaden the distribution by introducing a termination pathway, under certain controlled conditions, they can also contribute to a narrower distribution by preventing runaway polymerization.
Cross-linking in Polymer Formulations for Enhanced Material Properties
The two secondary amine groups in the this compound molecule provide active sites that can participate in cross-linking reactions. This makes DPPD a useful component in the curing of certain polymer systems, such as epoxy resins. In these formulations, the amine hydrogens can react with the epoxide groups of the resin to form a cross-linked, three-dimensional network. This process, known as curing, transforms the liquid resin into a hard, thermoset material with enhanced mechanical strength, thermal stability, and chemical resistance.
Interactions with Other Materials
The performance of this compound in a polymer matrix is often influenced by its interactions with other components of the formulation, such as fillers and other additives.
In rubber compounds, DPPD is commonly used in conjunction with reinforcing fillers like carbon black and silica (B1680970). The nature of the interaction between DPPD and these fillers can affect its diffusion and availability at the rubber surface, which is critical for its antiozonant activity. There can be physical adsorption of DPPD onto the surface of carbon black particles, which can influence its mobility within the polymer matrix. Similarly, interactions with the surface silanol (B1196071) groups of silica can occur.
The compatibility of DPPD with other additives, such as other antioxidants, antiozonants, and processing aids, is also an important consideration. Synergistic effects can be observed when DPPD is used in combination with other stabilizers, leading to enhanced protection against degradation. For instance, it can be used with hindered amine light stabilizers (HALS) to provide broad protection against both thermal and photo-oxidation. However, antagonistic interactions are also possible, where the presence of one additive may interfere with the function of another. For example, acidic components in a formulation can react with the basic amine groups of DPPD, potentially reducing its effectiveness. Careful formulation is therefore necessary to optimize the performance of DPPD in complex polymer systems.
Implications for Corrosion Inhibition and Protective Coatings
The observed adsorption and chemical transformation of this compound on iron oxide surfaces are directly linked to its function as a corrosion inhibitor. acs.org The formation of the semiquinone form of DPPD at the metal-oxide interface is a crucial step in establishing a protective barrier. acs.org This layer passivates the metal surface, inhibiting the electrochemical processes that lead to corrosion. The study of aniline (B41778) oligomers like DPPD is an important step in understanding the corrosion inhibition mechanism of more complex systems like polyaniline coatings. acs.org
The primary mechanism of inhibition involves the adsorption of the organic molecules onto the steel surface. researchgate.net This action blocks active corrosion sites and forms a protective film that shields the metal from corrosive agents like moisture and oxygen. researchgate.netnih.gov The effectiveness of such inhibitors increases with concentration, which corresponds to greater surface coverage. researchgate.net The adsorption process for similar amine-based inhibitors on steel in acidic environments has been found to follow the Temkin adsorption isotherm. researchgate.net Polarization measurements suggest that such compounds can act as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process. researchgate.netnih.gov
Emerging Applications in Advanced Materials
Precursor for Dyes and Pigments
This compound serves as a chemical intermediate in the manufacturing of various dyes and pigments. lookchem.comchemotechnique.sedormer.com Its molecular structure, featuring reactive amine groups and aromatic rings, makes it a suitable building block for synthesizing complex chromophores. This application contributes to the development of a wide array of colorants used in diverse industries. lookchem.com
Integration into Functional Polymers and Composites
In the field of advanced materials, this compound is explored as a precursor for the synthesis of functional materials. smolecule.com A significant area of research is its use in creating conductive polymers. smolecule.com These materials have potential applications in electronics and sensors due to their ability to conduct electricity. smolecule.com
Furthermore, DPPD is integrated into plastics and polymers as a stabilizer. lookchem.comdormer.com Its antioxidant properties help to enhance the stability and performance of the polymer matrix, protecting it from degradation and extending its service life. lookchem.com Its role as an antidegradant is particularly noted in various types of rubber, including styrene-butadiene, nitrile-butadiene, and natural rubber. dormer.com
Table 2: List of Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound (DPPD) | C₁₈H₁₆N₂ |
| N,N′-diphenyl-1,4-benzoquinonediimine | C₁₈H₁₄N₂ |
| Iron(III) Oxide (Hematite) | α-Fe₂O₃ |
Biological and Biomedical Research Applications of N,n Diphenyl P Phenylenediamine
Antioxidant Activity in Biological Systems and Cellular Mechanisms
DPPD's primary mechanism as an antioxidant involves the donation of a hydrogen atom to radical derivatives, which in turn breaks the autocatalytic cycle of oxidative damage. nii.ac.jpmdpi.com This action helps protect cells from the detrimental effects of oxidative stress. nih.govnih.gov
Scavenging of Reactive Oxygen Species (ROS)
DPPD has demonstrated efficacy in neutralizing free radicals. Research indicates that DPPD can donate an electron to free radicals, thereby scavenging them and protecting cells from oxidative stress. nih.gov This activity is prominent at micromolar concentrations. nih.gov The compound's ability to scavenge free radicals is central to its antioxidant properties.
Mitigation of Oxidative Stress in in vitro and in vivo Models
In vitro studies have shown that DPPD can protect against oxidative stress-induced cell death in cellular models. For instance, in isolated rat hepatocytes, potent antioxidants including DPPD significantly decreased flutamide-induced cytotoxicity and lipid peroxidation under conditions simulating inflammation. nih.govnih.gov This protective effect was associated with increased mitochondrial membrane potential and glutathione (B108866) levels. nih.govnih.gov
In vivo research has further substantiated the antioxidant effects of DPPD. In a study involving apoE-deficient mice, dietary supplementation with DPPD resulted in a 36% reduction in atherosclerosis. ahajournals.org The lipoproteins from DPPD-treated animals showed greater resistance to copper-induced oxidation. ahajournals.org Another study demonstrated that DPPD treatment in rats with mercury chloride-induced hepatorenal toxicity led to a significant recovery in the levels of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH), and a decrease in malondialdehyde (MDA), a marker of lipid peroxidation. nih.govnih.gov Similarly, DPPD has been shown to ameliorate the pathological and oxidative stress induced by cisplatin (B142131) in the kidneys of male rats. researchgate.net
Table 1: Effect of DPPD on Oxidative Stress Markers in a Rat Model of Mercury Chloride-Induced Hepatorenal Toxicity
| Marker | HgCl2 Group | DPPD + HgCl2 Group |
| MDA Level | Significantly Increased | Significantly Decreased |
| CAT Activity | Significantly Decreased | Significantly Increased |
| GSH Activity | Significantly Decreased | Significantly Increased |
| SOD Activity | Significantly Decreased | Significantly Increased |
Data adapted from a study on the protective effect of DPPD on mercury chloride-induced hepatorenal toxicity in rats. nih.govnih.gov
Role in Cellular Communication and Gap Junctional Intercellular Communication
Gap junctional intercellular communication (GJIC) is a critical process for maintaining tissue homeostasis and is often disrupted by toxic agents. nih.gov Studies have investigated the role of DPPD in modulating GJIC. One study found that the inhibition of GJIC in rat liver epithelial cells by the tumor promoter TPA (12-O-tetradecanoylphorbol-13-acetate) was not prevented by the addition of DPPD, suggesting that free radicals may not be involved in this specific inhibitory pathway. nih.gov However, in another study using primary cultured mouse hepatocytes, the antioxidant DPPD was shown to decrease the inhibitory effect of paraquat, an oxygen free radical-generating compound, on dye-coupling, a measure of GJIC. nih.gov
Investigation of Biological Effects and Toxicology in Organisms
The biological effects and toxicological profile of DPPD have been examined in various animal models.
Impact on Liver Function and Hepatorenal Cytotoxicity Studies
DPPD has been investigated for its protective effects against liver and kidney damage. In a study on mercury chloride-induced hepatorenal toxicity in rats, treatment with DPPD showed significant recovery in liver and kidney function markers, including a decrease in elevated levels of alkaline phosphatase (ALP), aspartate aminotransferase (AST), alanine (B10760859) aminotransferase (ALT), urea, creatinine, and uric acids. nih.govnih.govresearchgate.net Histopathological examination revealed that DPPD treatment significantly attenuated renal and hepatic degenerative changes. nih.govresearchgate.net In a 28-day repeated dose oral toxicity study in rats, the no-observed-adverse-effect level (NOAEL) was determined to be 1000 mg/kg bw/day. europa.eu However, a long-term feeding study in rats showed a dose-dependent reduction in body weight gain and a significant decrease in the relative weight of the liver at doses of 194 mg/kg bw/day in males and 259 mg/kg bw/day in females. nii.ac.jp
Table 2: Effect of DPPD on Liver and Kidney Function Markers in Rats with Mercury Chloride-Induced Toxicity
| Parameter | HgCl2 Group | DPPD + HgCl2 Group |
| Alkaline Phosphatase (ALP) | Significantly Increased | Significantly Recovered |
| Aspartate Aminotransferase (AST) | Significantly Increased | Significantly Recovered |
| Alanine Aminotransferase (ALT) | Significantly Increased | Significantly Recovered |
| Urea | Significantly Increased | Significantly Recovered |
| Creatinine | Significantly Increased | Significantly Recovered |
| Uric Acid | Significantly Increased | Significantly Recovered |
Data adapted from a study on the protective effect of DPPD on mercury chloride-induced hepatorenal toxicity in rats. nih.govnih.gov
Reproductive and Developmental Toxicity Assessments
Reproductive and developmental toxicity studies have been conducted on DPPD in rats. In one study, a significantly prolonged gestation period was observed at doses of 50 and 300 mg/kg bw/day. nii.ac.jpnih.gov At the highest dose of 300 mg/kg bw/day, adverse effects such as dystocia (difficult birth) and a reduced number of live pups were observed in some females. nii.ac.jpnih.gov The no-observed-adverse-effect level (NOAEL) for reproduction/developmental toxicity was considered to be 8 mg/kg bw/day. nii.ac.jpnih.gov Another earlier feeding study also reported a prolonged gestation period in rats fed diets containing DPPD. nii.ac.jp
Table 3: Summary of Reproductive and Developmental Toxicity Findings for DPPD in Rats
| Finding | Dose |
| Prolonged Gestation Period | 50 and 300 mg/kg bw/day |
| Dystocia and Reduced Live Pups | 300 mg/kg bw/day |
| NOAEL (Reproduction/Developmental) | 8 mg/kg bw/day |
Data from a reproduction/developmental toxicity study of DPPD in rats. nii.ac.jpnih.gov
Immunomodulatory Effects and Allergic Responses
N,N-Diphenyl-p-phenylenediamine (DPPD) has demonstrated immunomodulatory capabilities in various research contexts, particularly in conjunction with stem cell therapies. mdpi.comnih.govnih.gov Studies have shown that mesenchymal stem cells (MSCs) possess immune-modulatory properties through the release of paracrine factors. nih.govnih.govresearchgate.net The co-administration of DPPD with adipose tissue-derived MSCs (AD-MSCs) in diabetic rat models has been found to enhance the therapeutic outcomes. mdpi.comresearchgate.net Research indicates that this combination leads to significant pancreatic anti-inflammatory and immunomodulatory effects. mdpi.comresearchgate.net Specifically, in diabetic rats, the joint administration of AD-MSCs and DPPD resulted in a more substantial reduction in inflammatory markers compared to treatment with either agent alone. mdpi.com
Conversely, DPPD is also recognized as a contact allergen. chemotechnique.seeuropa.eu It is a known cause of allergic contact dermatitis, an issue particularly relevant in occupational health settings where exposure to rubber or related industrial products is common. researchgate.net Patch testing has identified DPPD as the causative agent in individuals with allergic reactions. chemotechnique.seactasdermo.org The chemical is classified as a skin sensitizer (B1316253), and its use in certain consumer products, like hair dyes, is restricted, requiring labels that warn of potential allergic reactions. europa.eufishersci.com
Potential Therapeutic Applications and Biomedical Interventions
The antioxidant properties of DPPD are central to its exploration in various therapeutic contexts. mdpi.com Research has primarily focused on its potential in managing conditions associated with high levels of oxidative stress, such as diabetes and atherosclerosis. mdpi.comnih.gov
DPPD has been investigated for its potential role in managing type 1 diabetes, largely owing to its antioxidant capabilities. mdpi.comnih.gov Oxidative stress is a significant contributor to the development of diabetes and its complications, as it can lead to lipid peroxidation and damage to pancreatic β-cells. mdpi.com
In studies involving diabetic rat models, DPPD was administered both alone and in combination with AD-MSCs. mdpi.comresearchgate.net The findings suggest that while DPPD alone has antioxidant and anti-apoptotic effects, its co-administration with AD-MSCs produces a synergistic effect, leading to superior outcomes in managing diabetes. mdpi.comresearchgate.net This combination therapy demonstrated the highest hypoglycemic and pancreatic regenerative activities. mdpi.comresearchgate.net It helped restore pancreatic structure and function by reducing inflammation and apoptosis in pancreatic tissues. mdpi.com The research highlights the potential of using antioxidants like DPPD to enhance the efficacy of stem cell-based therapies for diabetes. mdpi.comnih.gov
Table 1: Effects of DPPD and AD-MSC Co-administration in a Diabetic Rat Model
| Parameter | Diabetic Control Group | Diabetic + DPPD Group | Diabetic + AD-MSCs Group | Diabetic + DPPD + AD-MSCs Group | Source |
|---|---|---|---|---|---|
| Serum Glucose | Significantly Elevated | Significant Decrease | Significant Decrease | Highest Decrease | nih.gov |
| Serum Insulin | Significantly Decreased | Marked Elevation | Marked Elevation | Highest Elevation | nih.gov |
| Pancreatic Anti-inflammatory Efficacy | High Inflammation | Significant Anti-inflammatory Effect | Significant Anti-inflammatory Effect | Highest Anti-inflammatory Efficacy | mdpi.com |
| Pancreatic Regenerative Activity | Poor | Improved | Improved | Highest Regenerative Activity | mdpi.comresearchgate.net |
The role of DPPD as a potent antioxidant has been extensively studied in the context of atherosclerosis. The oxidative modification of low-density lipoprotein (LDL) is considered a critical step in the development of atherosclerotic lesions. ahajournals.orgnih.govjci.org DPPD has been shown to effectively inhibit this process.
Research using animal models has provided strong evidence for the anti-atherosclerotic activity of DPPD. In cholesterol-fed New Zealand White rabbits, dietary supplementation with DPPD resulted in a significant reduction in the development of atherosclerosis. nih.govjci.org The lipoproteins from these rabbits were found to be much more resistant to oxidation. nih.govjci.org Similarly, in studies with apolipoprotein E (apoE)-deficient mice, a model prone to developing atherosclerosis, DPPD treatment significantly reduced the extent of aortic lesions. nih.govahajournals.org The compound was found to increase the resistance of lipoproteins to copper-induced oxidation and prolonged the lag time for the formation of conjugated dienes, which are markers of lipid peroxidation. nih.govahajournals.org These findings support the hypothesis that lipoprotein oxidation is a key contributor to atherogenesis and that antioxidants like DPPD can slow its progression. nih.govoup.com
Table 2: Effect of DPPD on Atherosclerosis in Animal Models
| Animal Model | Key Finding | Magnitude of Effect | Source |
|---|---|---|---|
| Cholesterol-fed Rabbits | Reduction in thoracic aorta lesion area | 71% decrease | nih.govjci.org |
| Cholesterol-fed Rabbits | Reduction in aortic cholesterol content | 51% decrease | nih.govjci.org |
| ApoE-deficient Mice | Reduction in aortic surface area covered by lesions | 36% decrease | nih.govahajournals.org |
| ApoE-deficient Mice | Prolongation of lag time in conjugated diene formation (LDL/IDL) | Greater than twofold | nih.govahajournals.org |
Metabolism and Pharmacokinetics of this compound in Biological Systems
The metabolism of p-phenylenediamines, including DPPD, involves several biochemical pathways. In humans, these compounds are not naturally occurring and are considered part of the exposome. hmdb.ca The primary route of metabolism for p-phenylenediamines is N-acetylation, catalyzed by N-acetyltransferase (NAT) enzymes, mainly NAT1 and NAT2. plos.org This process results in the formation of N-monoacetylated (MAPPD) and N,N'-diacetylated (DAPPD) metabolites, which are then primarily excreted through renal clearance. plos.org
Studies using isolated hepatocytes have shown that DPPD can influence the metabolism of other substances. For instance, it was found to inhibit the cytochrome P-450 catalyzed metabolism of bromobenzene, suggesting an interaction with hepatic enzyme systems. nih.gov However, this inhibitory effect appears to be substrate-dependent. nih.gov
More recent research has focused on the biotransformation of p-phenylenediamine (B122844) quinones (PPD-Qs), which are derivatives of PPD antioxidants found in products like tire rubber. acs.org In vitro assays using human liver S9 fractions and microsomes showed that DPPD-quinone undergoes rapid metabolism, forming various phase I (N-dealkylated, carboxy, carbonyl) and phase II (glucose, cysteine, methionine conjugates) metabolites. acs.org This indicates complex biotransformation pathways for DPPD-related compounds in the human body. acs.org The compound itself has been detected in human blood, confirming systemic exposure in certain populations. hmdb.ca For analytical purposes, reverse-phase HPLC methods have been developed that are suitable for pharmacokinetic studies of DPPD. sielc.com
Future Research Directions and Unexplored Avenues
Development of Sustainable and Eco-Friendly N,N-Diphenyl-p-phenylenediamine Alternatives
The increasing global emphasis on environmental stewardship has spurred significant research into the development of sustainable and eco-friendly alternatives to conventional synthetic antioxidants like DPPD. A primary focus of this research is the exploration of bio-based antioxidants derived from natural sources, which offer the potential for reduced environmental persistence and toxicity.
Natural phenolic compounds, in particular, have emerged as promising candidates. Lignin (B12514952), an abundant biopolymer, is a natural polymeric antioxidant with inherent phenolic functionalities that provide stability against environmental stressors. researchgate.net Its high availability, non-hazardous nature, and biodegradability make it an attractive green alternative. researchgate.net Research has demonstrated the stabilizing effect of lignin in natural rubber formulations, with some studies indicating resistance to oxidative degradation comparable to synthetic antioxidants. researchgate.net
Flavonoids, a class of polyphenols found in plants, are also being investigated for their antioxidant and UV-stabilizing properties in polymers. nih.gov Compounds like quercetin (B1663063) have shown remarkable efficacy in slowing the photo-oxidative degradation of biopolymers, suggesting their potential as eco-friendly stabilizers. nih.gov Other natural antioxidants being explored include tocopherols (B72186) (Vitamin E), carotenoids, and various plant extracts rich in polyphenolic compounds like tannins and stilbenes. nih.govscirp.org These compounds function through mechanisms such as free radical scavenging and metal ion chelation. nih.gov
Another avenue of research involves the chemical modification of sustainable phenolic acids, such as 4-hydroxybenzoic acid, to create durable, bio-based antioxidant molecules. acs.org The goal is to develop alternatives that not only match the performance of traditional antioxidants like DPPD but also align with circular economy principles by utilizing biomass waste as a raw material source. acs.org The table below summarizes some of the potential bio-based alternatives and their sources.
| Potential Alternative | Chemical Class | Natural Source |
| Lignin | Polyphenol | Wood, agricultural waste |
| Quercetin | Flavonoid | Fruits, vegetables, grains |
| Tocopherols | Vitamin | Vegetable oils, nuts, seeds |
| Gallates | Phenolic Acid | Gallnuts, tea leaves |
| Resveratrol | Stilbenoid | Grapes, berries, peanuts |
The development of these green alternatives is crucial, especially in light of studies showing the environmental persistence and aquatic toxicity of some p-phenylenediamine (B122844) derivatives and their transformation products. researchgate.netgoogle.com
Advanced Spectroscopic Techniques for Real-Time Monitoring of this compound Reactions
Understanding the precise mechanisms and kinetics of DPPD as it functions within a polymer matrix is critical for optimizing its performance and designing more effective antioxidant systems. Future research will increasingly rely on advanced spectroscopic techniques capable of real-time, in-situ monitoring of the chemical reactions involving DPPD.
Operando spectroscopy, which involves characterizing materials while they are undergoing a reaction under true working conditions, is a particularly promising avenue. acs.org Techniques such as in-operando Fourier Transform Infrared (FTIR) spectroscopy can track the chemical changes in a polymer electrolyte as it degrades, providing valuable insights into the decomposition behavior. nih.gov This methodology allows for the establishment of direct structure-reactivity relationships. acs.org
Raman spectroscopy is another powerful tool for the in-situ monitoring of responsive polymers. dormer.com It is a non-invasive, label-free technique that provides molecular-level information by probing the vibrational modes of molecules. nih.govdormer.com Surface-Enhanced Raman Spectroscopy (SERS) offers even greater sensitivity, enabling the real-time monitoring of reactions like the oxidation of phenylenediamine on nanoparticle surfaces at very low concentrations. google.com This could be adapted to study the initial stages of DPPD's reaction with ozone or other radicals at the surface of a rubber product.
Other spectroscopic methods that hold potential for real-time monitoring include:
Near-Infrared (NIR) Spectroscopy: This has been successfully used to monitor monomer conversion during polymerization reactions and can be adapted for tracking the consumption of antioxidants. researchgate.net
UV/Visible (UV/Vis) Spectroscopy: A cost-effective method suitable for monitoring compounds with aromatic rings, like DPPD, and can be used for in-line analysis of reaction kinetics. nih.gov
Fluorescence Spectroscopy: Known for its high sensitivity, this technique can be used with fluorescent probes to visualize various cellular and chemical processes in real-time. researchgate.net
The data generated from these advanced techniques will be invaluable for validating computational models and refining our understanding of how DPPD protects materials from degradation. The table below compares the applicability of various advanced spectroscopic techniques.
| Spectroscopic Technique | Principle | Applicability for DPPD Monitoring | Key Advantages |
| Operando FTIR | Infrared absorption during reaction | Tracking changes in DPPD and polymer functional groups in real-time. | Provides direct structure-reactivity data under actual operating conditions. acs.org |
| In-situ Raman/SERS | Inelastic scattering of monochromatic light | Monitoring molecular vibrations of DPPD and its transformation products at surfaces. google.comdormer.com | High specificity, non-invasive, and SERS offers ultra-high sensitivity. google.com |
| Near-Infrared (NIR) | Overtone and combination band absorption | Real-time monitoring of DPPD concentration changes within a bulk material. researchgate.net | Good for quantitative analysis in complex matrices. |
| UV/Visible (UV/Vis) | Electronic absorption | In-line monitoring of DPPD concentration in solutions or transparent films. nih.gov | Cost-effective and simple for kinetic studies. nih.gov |
Integration of Artificial Intelligence and Machine Learning for Predictive Modeling of this compound Behavior
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize materials science, offering powerful tools for predicting the behavior and properties of chemical compounds like DPPD. These computational approaches can accelerate the research and development cycle by screening vast numbers of potential molecules and predicting their performance before they are synthesized. nih.gov
Future research will focus on developing robust ML models to predict the antioxidant and antiozonant activity of DPPD and its derivatives. By training algorithms on large datasets of compounds with experimentally determined antioxidant activities, models can learn the complex relationships between molecular structure and function. researchgate.netacs.org For instance, algorithms like Random Forest (RF) and Support Vector Machines (SVM) have shown high accuracy in predicting the antioxidant potential of compounds based solely on their chemical structures. researchgate.netacs.org This approach can be used to identify novel DPPD derivatives with enhanced efficacy or improved safety profiles.
AI and ML can also be applied to predict the degradation behavior of polymers containing DPPD. By analyzing data from in-process sensors (e.g., temperature, pressure, NIR spectra), ML models can forecast changes in material properties like molecular weight, enabling real-time quality control during manufacturing. mdpi.com Furthermore, rank-based machine learning techniques are being developed to create unified rankings of polymer degradability by integrating data from different experimental conditions, which can help in designing more durable materials. researchgate.net
Molecular simulation techniques, such as Density Functional Theory (DFT) and Molecular Dynamics (MD), provide the fundamental data needed to train these AI models. researchgate.netsigmaaldrich.com DFT calculations can determine properties like bond dissociation energies, which are critical for antioxidant activity, while MD simulations can model the migration and distribution of antioxidant molecules within a polymer matrix. scirp.orgresearchgate.net By combining these simulation methods with ML, researchers can create a powerful screening strategy to quickly identify promising new antioxidant structures. scirp.org
| AI/ML Application Area | Predictive Goal | Required Data Inputs | Potential Impact |
| Antioxidant Activity Prediction | Forecast the radical scavenging efficiency of new DPPD derivatives. | Molecular descriptors, quantum chemical parameters (e.g., bond dissociation energy), experimental activity data. scirp.orgacs.org | Accelerate the discovery of more potent and safer antioxidants. |
| Polymer Degradation Modeling | Predict the rate and pathway of polymer degradation under various conditions. | Polymer composition, antioxidant concentration, environmental factors (temp, UV, ozone), in-process sensor data. nih.govmdpi.com | Optimize material formulations for enhanced durability and lifespan. |
| Structure-Property Relationship | Identify key molecular features that govern the performance and toxicity of DPPD. | Large databases of chemical structures and their corresponding experimental properties. nih.gov | Guide the rational design of next-generation antioxidant molecules. |
| Toxicity Prediction | Estimate the potential toxicity of DPPD and its transformation products. | Chemical structure, physicochemical properties, existing toxicological data. chemicalbook.com | Prioritize the development of environmentally benign alternatives. |
Comprehensive Risk Assessment of this compound and Its Transformation Products in Diverse Environments
While DPPD is effective as a rubber antioxidant, growing concerns about the environmental fate and toxicity of p-phenylenediamine (PPD) derivatives necessitate a comprehensive risk assessment of DPPD and its transformation products. A significant body of research has focused on a related compound, 6PPD, and its highly toxic ozonation product, 6PPD-quinone, which has been linked to acute mortality in coho salmon. scirp.orgsigmaaldrich.comresearchgate.net This highlights the urgent need for similar in-depth studies on DPPD.
Future research must focus on identifying and quantifying the transformation products of DPPD that form under various environmental conditions, including exposure to ozone, UV light, and microbial action. researchgate.net Studies on other PPDs have shown that they can transform into their respective quinone derivatives (PPD-Qs), which can be more stable and toxic than the parent compounds. researchgate.net The hydrolysis and biodegradation pathways of DPPD in water and soil also need to be elucidated to understand its persistence and fate. dormer.comresearchgate.net While some studies suggest DPPD has a longer hydrolysis half-life compared to other PPDs, more data is needed across different environmental matrices. dormer.com
A crucial area of investigation is the ecotoxicology of DPPD and its byproducts. Comprehensive testing on a range of aquatic and terrestrial organisms is required to determine acute and chronic toxicity, as well as the potential for bioaccumulation and biomagnification within food webs. scirp.org PPDs and PPD-Qs have been detected globally in various environmental compartments, including water, soil, air, and dust, indicating their potential for widespread exposure. scirp.orgresearchgate.net
The table below outlines key areas for future risk assessment research for DPPD, drawing parallels from research on other PPDs.
| Research Area | Key Questions | Relevant Findings from other PPDs |
| Transformation Products | What are the major degradation products of DPPD in air, water, and soil? Does DPPD form a toxic quinone similar to 6PPD-quinone? | 6PPD transforms into the highly toxic 6PPD-quinone upon reaction with ozone. Multiple other transformation products can also form. chemicalbook.com |
| Environmental Fate & Transport | How persistent is DPPD and its products in different environments? What are its transport mechanisms? | PPDs and PPD-Qs are found in runoff, wastewater, and atmospheric particles. researchgate.netresearchgate.net PPD-Qs can be more stable in aqueous systems than their parent PPDs. researchgate.net |
| Ecotoxicology | What are the acute and chronic toxic effects of DPPD and its products on key indicator species (e.g., fish, invertebrates, algae)? | 6PPD-quinone is acutely lethal to coho salmon at very low concentrations (ng/L range). scirp.org Other PPDs also show varying levels of aquatic toxicity. researchgate.net |
| Bioaccumulation | Do DPPD and its transformation products accumulate in organisms and magnify up the food chain? | PPDs and PPD-Qs exhibit strong bioaccumulation potential in aquatic organisms and mammals. scirp.org |
| Human Exposure | What are the primary pathways for human exposure to DPPD and its derivatives (e.g., inhalation of dust, contact with consumer products)? | PPDs and PPD-Qs have been detected in human urine, indicating exposure. researchgate.net |
Tailored Design of this compound Derivatives for Targeted Applications
Future research will increasingly focus on the rational design and synthesis of novel DPPD derivatives with tailored properties for specific, high-performance applications. This involves modifying the core this compound structure to enhance desired characteristics like antioxidant efficiency, thermal stability, solubility in specific polymer matrices, or to reduce undesirable traits such as toxicity and environmental persistence.
Understanding the structure-activity relationship (SAR) is fundamental to this approach. Studies on various p-phenylenediamine derivatives have shown that the type and position of substituent groups on the benzene (B151609) ring are crucial factors in determining their chemical activity and biological effects, such as mutagenicity. nih.gov For antiozonants, the phenylenediamine core is essential for the protective function, but modifications to the side chains can be used to fine-tune properties. acs.org For example, research into alternatives for the highly toxic 6PPD has focused on designing derivatives with different side chains that form less toxic quinone transformation products. acs.org
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for guiding the design of these new molecules. scirp.org DFT can be used to predict the reactivity and stability of different DPPD derivatives, allowing researchers to screen potential candidates in-silico before undertaking complex and costly synthesis. scirp.org
Potential strategies for tailoring DPPD derivatives include:
Introducing Bulky Substituents: Adding large alkyl or aryl groups to the phenyl rings could increase solubility in non-polar polymers and potentially reduce migration and leaching.
Incorporating Polymerizable Groups: Functionalizing DPPD with groups like vinyl or acrylate (B77674) moieties would allow it to be covalently bonded into the polymer backbone, offering permanent protection and preventing its loss over time.
Altering Electronic Properties: Introducing electron-donating or electron-withdrawing groups can modify the redox potential of the molecule, potentially enhancing its radical scavenging ability or tuning its reactivity for specific degradation pathways.
Grafting onto Nanomaterials: Attaching DPPD derivatives to nanomaterials like graphene or silica (B1680970) could create multifunctional additives that provide both antioxidant protection and reinforcement to polymer composites. sigmaaldrich.com
The overarching goal is to create a new generation of DPPD-based antioxidants that are not only highly effective but also safer-by-design, with minimized environmental impact. This requires a multidisciplinary approach combining synthetic chemistry, computational modeling, and thorough performance and toxicity testing. acs.org
Exploration of this compound in Emerging Technologies and Interdisciplinary Fields
Beyond its traditional role as a stabilizer in rubber and polymers, the unique electronic and chemical properties of DPPD and its derivatives present opportunities for their use in a variety of emerging technologies and interdisciplinary fields. Future research is expected to explore these novel applications, leveraging the compound's ability to participate in redox reactions and its aromatic, amine-rich structure.
One promising area is in the field of advanced materials . The amine groups in DPPD can be used to functionalize nanomaterials like graphene foam. Modifying graphene with p-phenylenediamine has been shown to anchor reactive sites for the in-situ polymerization of conductive polymers like polyaniline, creating composite materials with significantly enhanced thermal conductivity and electromagnetic interference (EMI) shielding performance. sigmaaldrich.com This suggests a potential role for DPPD derivatives in creating lightweight, high-performance materials for electronics and aerospace applications.
In energy and environmental applications , DPPD has been investigated as an additive to improve the performance and reduce emissions of biodiesel fuels. When added to Jatropha methyl ester, DPPD has been shown to improve thermal efficiency and decrease emissions of carbon monoxide, unburned hydrocarbons, and nitric oxides. researchgate.net This antioxidant property could be further explored for stabilizing other biofuels or synthetic lubricants.
The ability of phenylenediamines to be polymerized into conductive or electroactive polymers opens up applications in electronics and sensors . Poly(p-phenylenediamine) and its derivatives are being synthesized and characterized for their thermal stability and electrical properties. These materials could potentially be used in:
Organic Electronics: As components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or photovoltaic cells.
Sensors: The conductivity of poly(p-phenylenediamine) composites can change in the presence of certain analytes, forming the basis for chemical sensors.
Corrosion Inhibition: The amine groups can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion.
Furthermore, the biological activity of DPPD as a compound that can modulate cellular communication and elicit immune responses suggests potential, albeit highly exploratory, avenues in life sciences . researchgate.net For instance, understanding its interaction with biological systems could inform the design of new molecular probes or targeted therapeutic agents, although significant research into its biocompatibility and specific mechanisms of action would be required.
Q & A
Basic Research Questions
Q. How can researchers synthesize and characterize N,N-Diphenyl-p-phenylenediamine (DPPD) for experimental use?
- Methodology :
- Synthesis : DPPD can be synthesized via nucleophilic substitution by reacting p-phenylenediamine with bromobenzene under a palladium-catalyzed coupling reaction. Purification is typically achieved via column chromatography using silica gel and non-polar solvents like hexane/ethyl acetate mixtures .
- Characterization : Confirm structure using NMR (¹H and ¹³C) to identify aromatic protons (δ 6.8–7.5 ppm) and amine groups. FTIR can verify N-H stretches (~3400 cm⁻¹) and C-N bonds (~1250 cm⁻¹). Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 260.3 .
Q. What solvents are optimal for dissolving DPPD in experimental setups?
- Methodology :
- DPPD is highly soluble in benzene , ether , and acetone but only sparingly soluble in ethanol. For aqueous systems, use co-solvents like DMSO or surfactants (e.g., Tween-80) to enhance dispersion. Solubility tests should be conducted at 25°C with agitation, followed by filtration and UV-Vis quantification (λ_max ~280 nm) .
Advanced Research Questions
Q. How does DPPD’s antioxidant efficacy compare to structurally similar compounds like 6PPD or 77PD?
- Methodology :
- Use cyclic voltammetry to measure oxidation potentials, where lower potentials indicate higher antioxidant activity. Compare DPPD (reported oxidation potential: ~0.45 V) with 6PPD (~0.52 V) in a 0.1 M KCl electrolyte .
- In vitro assays (e.g., DPPH radical scavenging) can quantify IC₅₀ values. DPPD typically shows IC₅₀ < 10 μM, outperforming alkylated derivatives due to its aromatic stabilization .
Q. What experimental approaches are used to assess DPPD’s environmental persistence and degradation products?
- Methodology :
- Environmental simulation : Expose DPPD to UV light (λ = 254 nm) in aqueous solutions and analyze degradation kinetics via HPLC-MS . Key metabolites include quinone derivatives (e.g., DPPD-quinone) identified via fragmentation patterns .
- Soil adsorption studies : Use batch experiments with road dust or soil matrices. Quantify adsorption coefficients (K_d) using liquid-solid extraction and LC-MS/MS .
Q. How can researchers evaluate DPPD’s toxicological profile in biological models?
- Methodology :
- In vitro assays : Test cytotoxicity in HepG2 cells using MTT assays. DPPD’s EC₅₀ in rat hepatocytes is ~50 μM, indicating moderate toxicity .
- In vivo models : Administer DPPD (oral dose: 100 mg/kg/day) to pregnant rats and monitor teratogenic effects. Histopathology of liver and kidney tissues can reveal oxidative stress markers (e.g., lipid peroxidation) .
Q. What strategies are effective for resolving contradictions in DPPD’s reported physicochemical properties (e.g., melting point variations)?
- Methodology :
- Differential Scanning Calorimetry (DSC) : Perform controlled heating (2°C/min) under nitrogen to determine precise melting points. Literature discrepancies (e.g., 144–148°C vs. 152°C) may arise from impurities; use recrystallization (ethanol/water) to standardize samples .
- Cross-validate data with authoritative databases like NIST Chemistry WebBook (thermal stability profiles) .
Structural and Functional Analysis
Q. How does DPPD’s electronic structure influence its antioxidant mechanism?
- Methodology :
- Computational modeling : Use DFT (B3LYP/6-311+G*) to calculate HOMO-LUMO gaps. DPPD’s low HOMO energy (-5.2 eV) facilitates electron donation to free radicals. Compare with N-substituted analogs to validate resonance stabilization effects .
Q. What analytical techniques differentiate DPPD from other substituted p-phenylenediamines in complex mixtures?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
